molecular formula C7H16N2O B3280309 3-amino-N,N-diethylpropanamide CAS No. 71274-45-8

3-amino-N,N-diethylpropanamide

Cat. No.: B3280309
CAS No.: 71274-45-8
M. Wt: 144.21 g/mol
InChI Key: PWFPMYPZAVNQQK-UHFFFAOYSA-N
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Description

3-amino-N,N-diethylpropanamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-N,N-diethylpropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-N,N-diethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N,N-diethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N,N-diethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-9(4-2)7(10)5-6-8/h3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFPMYPZAVNQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71274-45-8
Record name 3-amino-N,N-diethylpropanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-amino-N,N-diethylpropanamide, a derivative of the naturally occurring β-amino acid, β-alanine, presents a compelling yet underexplored scaffold for pharmacological investigation. While direct research into its biological activity is limited, its structural analogy to known bioactive molecules suggests a range of potential therapeutic applications. This guide provides a comprehensive framework for researchers and drug development professionals to explore the pharmacological potential of this compound. We will delve into its physicochemical properties, extrapolate potential biological activities based on the established roles of β-amino acids, and propose a structured research plan, complete with detailed experimental protocols, to systematically evaluate its therapeutic promise. This document serves as a foundational resource to stimulate and guide future research into this intriguing molecule.

Introduction: The Untapped Potential of a β-Alanine Derivative

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including hypoglycemic, antifungal, and anthelminthic properties.[1] They serve as crucial building blocks for various pharmaceuticals and can be integrated into peptides to enhance their stability and potency.[1][2] 3-amino-N,N-diethylpropanamide, also known as β-alanine diethylamide, is a structurally simple derivative of β-alanine. β-alanine itself is a precursor to the dipeptide carnosine and is suggested to function as a neuromodulator or neurotransmitter in the central nervous system (CNS).[3] Given this lineage, 3-amino-N,N-diethylpropanamide warrants a thorough investigation into its own biological profile. This guide will provide the necessary scientific grounding and a practical experimental roadmap for such an endeavor.

Physicochemical Properties and Safety Profile

A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on biological studies.

PropertyValueSource
Molecular Formula C7H16N2OPubChem[4]
Molecular Weight 144.21 g/mol PubChem[4]
CAS Number 71274-45-8PubChem[4]
Synonyms beta-alanine diethylamidePubChem[4]
Predicted LogP -0.6PubChem[4]
GHS Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritationPubChem[4]

Interpretation for Researchers: The negative LogP value suggests good water solubility, which is advantageous for in vitro assay development and potential formulation. However, the noted hazards necessitate careful handling in a laboratory setting, utilizing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Postulated Biological Activities and Mechanisms of Action

Based on the known activities of structurally related β-amino acids and their derivatives, we can hypothesize several avenues of biological activity for 3-amino-N,N-diethylpropanamide.

Neuromodulatory and Neuroprotective Effects

Given that β-alanine has known roles in the CNS, it is plausible that its diethylamide derivative could also exhibit neuromodulatory or neuroprotective properties.[3] β-alanine supplementation has been shown to increase brain levels of carnosine, which has antioxidant and anti-inflammatory effects.[5] Furthermore, β-alanine may influence neurotransmitter systems.

Hypothetical Signaling Pathway: Neuroprotection via Carnosine Synthesis

G cluster_0 Cellular Uptake and Metabolism cluster_1 Neuroprotective Cascade 3-ADPA 3-amino-N,N- diethylpropanamide Metabolism Potential Hydrolysis to β-alanine 3-ADPA->Metabolism β-alanine β-alanine Metabolism->β-alanine Carnosine_Synthase Carnosine Synthase β-alanine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine ROS_Scavenging ROS Scavenging Carnosine->ROS_Scavenging Anti_inflammatory Anti-inflammatory Effects Carnosine->Anti_inflammatory Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection Anti_inflammatory->Neuroprotection

Caption: Hypothetical pathway for neuroprotection by 3-amino-N,N-diethylpropanamide.

Antimicrobial Activity

Peptides containing β-amino acids have demonstrated antimicrobial properties.[2] The incorporation of β-amino acids can enhance the stability of these peptides against enzymatic degradation. While 3-amino-N,N-diethylpropanamide is not a peptide, its β-amino acid core could confer some intrinsic antimicrobial activity or serve as a synthon for more complex antimicrobial agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Derivatives of β-amino amides have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.[1] The structural features of 3-amino-N,N-diethylpropanamide make it a candidate for evaluation against this enzyme.

Proposed Research and Development Workflow

A systematic approach is essential to validate these hypotheses. The following workflow outlines a comprehensive plan for the biological evaluation of 3-amino-N,N-diethylpropanamide.

Experimental Workflow Diagram

G In_Vitro_Screening In Vitro Screening Neuromodulatory_Assays Neuromodulatory Assays: - Receptor Binding - Neurotransmitter Uptake In_Vitro_Screening->Neuromodulatory_Assays Antimicrobial_Assays Antimicrobial Assays: - MIC/MBC Determination In_Vitro_Screening->Antimicrobial_Assays Enzyme_Inhibition_Assays Enzyme Inhibition Assays: - DPP-IV Inhibition In_Vitro_Screening->Enzyme_Inhibition_Assays Mechanism_of_Action Mechanism of Action Studies Neuromodulatory_Assays->Mechanism_of_Action Antimicrobial_Assays->Mechanism_of_Action Enzyme_Inhibition_Assays->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays: - Neuroprotection (e.g., oxidative stress models) - Cytotoxicity Mechanism_of_Action->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies PK_PD_Modeling Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD_Modeling Efficacy_Models Efficacy Models: - Neurological disorders - Infectious disease models In_Vivo_Studies->Efficacy_Models Toxicology Toxicology Studies In_Vivo_Studies->Toxicology Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization Toxicology->Lead_Optimization

Caption: A comprehensive workflow for the biological evaluation of 3-amino-N,N-diethylpropanamide.

Detailed Experimental Protocols

In Vitro Screening
  • Objective: To determine if 3-amino-N,N-diethylpropanamide interacts with key CNS receptors (e.g., GABA, glutamate, dopamine, serotonin receptors).

  • Protocol:

    • Prepare cell membrane homogenates expressing the target receptor.

    • Incubate the membranes with a specific radioligand and varying concentrations of 3-amino-N,N-diethylpropanamide.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) from competition binding curves.

  • Objective: To determine the lowest concentration of 3-amino-N,N-diethylpropanamide that inhibits the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of 3-amino-N,N-diethylpropanamide in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • Determine the MIC as the lowest concentration of the compound that shows no visible growth.

Mechanism of Action Studies
  • Objective: To assess the ability of 3-amino-N,N-diethylpropanamide to protect neuronal cells from oxidative stress.

  • Protocol:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

    • Pre-treat the cells with varying concentrations of 3-amino-N,N-diethylpropanamide for a specified time.

    • Induce oxidative stress by adding an agent such as hydrogen peroxide or 6-hydroxydopamine.

    • After the stress period, assess cell viability using an MTT or LDH assay.

    • Quantify the protective effect of the compound compared to untreated stressed cells.

In Vivo Evaluation
  • Objective: To determine the basic pharmacokinetic profile of 3-amino-N,N-diethylpropanamide.

  • Protocol:

    • Administer a single dose of 3-amino-N,N-diethylpropanamide to a cohort of rodents (e.g., mice or rats) via intravenous and oral routes.

    • Collect blood samples at predetermined time points post-administration.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Conclusion and Future Directions

While the biological landscape of 3-amino-N,N-diethylpropanamide remains largely uncharted, its structural relationship to β-alanine provides a strong rationale for its investigation as a potential therapeutic agent. The proposed research workflow offers a systematic and comprehensive approach to elucidating its pharmacological profile. Future research should focus on the key areas of neuromodulation, antimicrobial activity, and enzyme inhibition. Positive findings in these initial screens would warrant more in-depth mechanistic studies and progression into preclinical animal models. The journey to understanding the full potential of 3-amino-N,N-diethylpropanamide begins with the foundational and exploratory research outlined in this guide.

References

  • PubChem. N,N-Diethyl-1,3-propanediamine. [Link]

  • Google Patents. US4967004A - Process for producing N,N-diethylaminophenols.
  • MDPI. Chemical Composition and Biological Activities of Essential Oils from Origanum vulgare Genotypes Belonging to the Carvacrol and Thymol Chemotypes. [Link]

  • PubChem. 3-Amino-1,2-propanediol. [Link]

  • PubChem. N,N-Diethyltryptamine. [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • PubChem. 3-Amino-N-methylpropanamide. [Link]

  • PubChem. 3-amino-N,N-diethylpropanamide. [Link]

  • PubChem. N,N-Diethylpropionamide. [Link]

  • PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

  • PubChem. 3-(Diethylamino)propanamide. [Link]

  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • MDPI. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. [Link]

  • ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. [Link]

  • The Good Scents Company. butyl levulinate, 2052-15-5. [Link]

  • WebMD. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Cambridge Core. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. [Link]

  • ResearchGate. Pharmacologically active β-amino acid derivatives. [Link]

  • PMC. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. [Link]

  • PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

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Navigating the Solubility Landscape of 3-amino-N,N-diethylpropanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility characteristics of 3-amino-N,N-diethylpropanamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document provides a detailed exploration of its behavior in both aqueous and organic solvents, underpinned by its physicochemical properties and established principles of chemical interactions. While specific quantitative solubility data for this compound is not widely available in published literature, this guide establishes a robust framework for its experimental determination and predictive analysis.

Introduction: Understanding 3-amino-N,N-diethylpropanamide

3-amino-N,N-diethylpropanamide is a molecule featuring a primary amino group, a tertiary amide, and a short alkyl chain. This unique combination of functional groups dictates its solubility behavior, creating a molecule with the potential for diverse interactions with various solvents. A thorough understanding of its solubility is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical method design.

Physicochemical Properties of 3-amino-N,N-diethylpropanamide [1]

PropertyValueSource
Molecular Formula C₇H₁₆N₂OPubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
XLogP3 -0.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]

The negative XLogP3 value suggests a degree of hydrophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for significant interactions with protic solvents.[1]

Aqueous Solubility: The Interplay of Polarity and pH

The solubility of 3-amino-N,N-diethylpropanamide in water is governed by the interplay between its polar functional groups and the non-polar diethylamide moiety. The primary amino group and the carbonyl oxygen of the amide can participate in hydrogen bonding with water molecules, promoting dissolution.

The Critical Role of pH: The primary amino group (with a pKa typically in the range of 9-10 for similar primary amines) will be protonated in acidic to neutral solutions, forming a positively charged ammonium ion. This ionization drastically increases the molecule's polarity and, consequently, its aqueous solubility. Conversely, in basic solutions, the amino group will be in its neutral, less soluble form. Therefore, the aqueous solubility of 3-amino-N,N-diethylpropanamide is expected to be significantly higher at lower pH values.

Organic Solubility: A Spectrum of Interactions

The solubility in organic solvents is dictated by the principle of "like dissolves like." The presence of both polar and non-polar regions in 3-amino-N,N-diethylpropanamide suggests a broad solubility profile across a range of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can interact with the amino and amide groups of the solute, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors. The carbonyl group of acetone and the sulfoxide group of DMSO can interact with the N-H protons of the amino group, while the polar nature of the solvent can solvate the amide dipole. Good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amino and amide groups, the solubility of 3-amino-N,N-diethylpropanamide in non-polar solvents is expected to be limited. The hydrophobic interactions of the diethyl groups will play a minor role in promoting solubility in these environments.

Experimental Determination of Solubility: A Methodological Approach

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Protocol

This protocol outlines the fundamental steps for determining the equilibrium solubility of 3-amino-N,N-diethylpropanamide in a given solvent at a specific temperature.

Step 1: Sample Preparation

  • Ensure the 3-amino-N,N-diethylpropanamide to be used is of high purity.

  • Select a range of aqueous and organic solvents for testing.

Step 2: Saturation

  • Add an excess amount of solid 3-amino-N,N-diethylpropanamide to a known volume of the chosen solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

Step 3: Phase Separation

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

Step 4: Quantification

  • Analyze the concentration of 3-amino-N,N-diethylpropanamide in the supernatant using a suitable analytical technique, such as:

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute.

    • High-Performance Liquid Chromatography (HPLC): Use a calibrated HPLC method to determine the concentration.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibrated spectrophotometric method can be employed.

Step 5: Data Reporting

  • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Reporting A High Purity Solute C Add Excess Solute to Solvent A->C B Selected Solvents B->C D Equilibrate at Constant Temperature C->D E Separate Supernatant D->E F Quantify Solute Concentration E->F G Calculate & Report Solubility F->G

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of 3-amino-N,N-diethylpropanamide:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for each solvent system.

  • Solvent Polarity: As discussed, a solvent's polarity and its ability to engage in hydrogen bonding are primary determinants of solubility.

  • Presence of Salts: In aqueous solutions, the presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the compound, depending on the nature of the salt.

Predictive Models for Solubility

While experimental determination is the gold standard, several computational models can provide estimations of solubility based on the molecule's structure. The XLogP3 value provided by PubChem is one such descriptor that predicts the octanol-water partition coefficient, offering an indication of a compound's hydrophilicity or hydrophobicity.[1] More advanced models, such as those based on quantitative structure-property relationships (QSPR), can also be employed for more refined predictions.

Conclusion and Future Directions

This technical guide has laid out the fundamental principles governing the solubility of 3-amino-N,N-diethylpropanamide in aqueous and organic solvents. While a lack of specific, publicly available quantitative data necessitates an emphasis on theoretical considerations and experimental methodology, the information presented provides a strong foundation for researchers and drug development professionals.

The clear path forward involves the systematic experimental determination of the solubility of 3-amino-N,N-diethylpropanamide in a diverse range of solvents and at various temperatures and pH values. The generation of this empirical data will be invaluable for optimizing processes and formulations involving this versatile compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved from [Link].

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An In-depth Technical Guide to 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical entity 3-amino-N,N-diethylpropanamide. While this compound is commercially available for research purposes, detailed information regarding its historical discovery and specific applications remains limited in publicly accessible literature. This guide, therefore, aims to consolidate the available data on its chemical and physical properties, propose plausible synthetic routes based on established organic chemistry principles, and provide essential safety information. The ensuing discussion is grounded in the broader context of β-amino amide chemistry, offering valuable insights for those working with this class of molecules.

Chemical Identity and Properties

3-amino-N,N-diethylpropanamide, also known by its synonym β-alanine diethylamide, is a derivative of the non-proteinogenic amino acid β-alanine. Its chemical structure features a primary amino group at the β-position relative to a carbonyl group, which is part of a tertiary amide functional group with two ethyl substituents on the nitrogen atom.

Table 1: Chemical and Physical Properties of 3-amino-N,N-diethylpropanamide [1]

PropertyValue
IUPAC Name 3-amino-N,N-diethylpropanamide
CAS Number 71274-45-8
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Canonical SMILES CCN(CC)C(=O)CCN
InChI Key PWFPMYPZAVNQQK-UHFFFAOYSA-N
Computed XLogP3 -0.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Plausible Synthetic Methodologies

Michael Addition of Diethylamine to Acrylamide

A straightforward and common method for the synthesis of β-amino amides is the aza-Michael addition of an amine to an α,β-unsaturated amide. In this proposed synthesis, diethylamine would be added to acrylamide. This reaction is typically base-catalyzed.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition of Reactants: Add diethylamine to the solution, followed by a catalytic amount of a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Michael_Addition Acrylamide Acrylamide Reaction Michael Addition Acrylamide->Reaction Diethylamine Diethylamine Diethylamine->Reaction Base Base Catalyst Base->Reaction Catalyst Product 3-(diethylamino)propanamide Reaction->Product

Caption: Proposed Michael Addition Synthesis of 3-amino-N,N-diethylpropanamide.

Amidation of β-Alanine Derivatives

Another logical approach involves the formation of the amide bond from a β-alanine precursor. This can be achieved by first protecting the amino group of β-alanine, then activating the carboxylic acid, and finally reacting it with diethylamine.

Experimental Protocol:

  • Protection of β-Alanine: Protect the amino group of β-alanine with a suitable protecting group (e.g., Boc-anhydride to form Boc-β-alanine).

  • Carboxylic Acid Activation: Activate the carboxylic acid of the protected β-alanine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Amide Bond Formation: Add diethylamine to the activated ester to form the N,N-diethyl amide.

  • Deprotection: Remove the protecting group from the amino group (e.g., using trifluoroacetic acid for a Boc group) to yield the final product.

  • Purification: Purify the product using appropriate techniques such as extraction and chromatography.

Amidation_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection Beta-Alanine Beta-Alanine Protected Beta-Alanine Protected Beta-Alanine Beta-Alanine->Protected Beta-Alanine Activated Ester Activated Ester Protected Beta-Alanine->Activated Ester Coupling Agent Protected Product Protected Product Activated Ester->Protected Product + Diethylamine Final Product 3-amino-N,N-diethylpropanamide Protected Product->Final Product Deprotection

Caption: Proposed Amidation Synthesis of 3-amino-N,N-diethylpropanamide.

Potential Applications and Research Interest

The structural motif of a β-amino amide is present in various biologically active molecules and peptidomimetics.[2] While specific applications for 3-amino-N,N-diethylpropanamide are not documented, its structure suggests potential utility in the following areas:

  • Scaffold for Drug Discovery: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The primary amine and the tertiary amide offer multiple points for chemical modification.

  • Ligand for Metal Complexes: The presence of both amino and amide functionalities could make it a candidate for chelation with metal ions, potentially leading to applications in catalysis or as contrast agents.

  • Monomer for Polymer Synthesis: The bifunctional nature of the molecule could allow it to be used in the synthesis of specialized polyamides or other polymers. Recent research has explored the use of β-amino amides in covalent adaptable networks.[3]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-amino-N,N-diethylpropanamide is associated with the following hazards[1]:

Table 2: GHS Hazard Statements for 3-amino-N,N-diethylpropanamide

Hazard CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

3-amino-N,N-diethylpropanamide is a chemical compound with a well-defined structure and known properties, yet its history and specific applications are not widely documented. This guide provides a foundational understanding of this molecule, including its chemical identity, plausible synthetic routes based on established chemical principles, and essential safety information. The proposed synthetic methodologies offer practical starting points for researchers interested in preparing this compound. As with any chemical, proper safety precautions should be strictly followed during its handling and use. Further research into the biological activity and material properties of 3-amino-N,N-diethylpropanamide could unveil novel applications in the fields of medicine and material science.

References

  • PubChem. (n.d.). 3-amino-N,N-diethylpropanamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2023). β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry. Retrieved February 7, 2026, from [Link]

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Technical Guide: Thermal Stability and Degradation Profile of 3-Amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-Amino-N,N-diethylpropanamide (CAS: 71274-45-8) is a


-amino amide intermediate often employed as a building block in the synthesis of functionalized polymers and pharmaceutical agents. Its stability profile is governed by its chemical structure: a primary amine located beta to a tertiary amide carbonyl.

While tertiary amides are generally robust against hydrolysis, the presence of the


-amino group introduces a specific vulnerability: Retro-Michael addition . This guide details the thermodynamic and kinetic boundaries of this molecule, establishing that thermal processing above 120°C triggers significant reversion to N,N-diethylacrylamide and ammonia. Furthermore, oxidative instability of the primary amine necessitates rigorous exclusion of oxygen during storage.

Part 2: Chemical Identity & Physicochemical Baseline

Before addressing degradation, we must establish the molecular baseline. The compound is the Michael adduct of ammonia and N,N-diethylacrylamide.

PropertyDescription
IUPAC Name 3-Amino-N,N-diethylpropanamide
Molecular Formula C

H

N

O
Molecular Weight 144.22 g/mol
Structure H

N-CH

-CH

-C(=O)-N(CH

CH

)

pKa (Predicted) ~9.0–9.5 (Primary Amine)
Physical State Colorless to pale yellow liquid (free base); Hygroscopic solid (HCl salt)

Part 3: Thermal Degradation Mechanisms

The degradation of 3-amino-N,N-diethylpropanamide is not random; it follows deterministic pathways driven by the "neighboring group effect" of the


-amine.
Primary Mechanism: Retro-Michael Decomposition

The most critical degradation pathway is the thermal reversion to its precursors. Unlike simple amides which degrade via hydrolysis,


-amino amides undergo a retro-Michael reaction.
  • Trigger: Temperatures >120°C or strong basic conditions.

  • Mechanism: The

    
    -proton is relatively acidic due to the inductive effect of the carbonyl. Deprotonation (or thermal energy) facilitates the elimination of the amine (ammonia), regenerating the conjugated alkene system.
    
  • Products: N,N-Diethylacrylamide (toxic, reactive electrophile) and Ammonia (gas).

Secondary Mechanism: Transamidation

In concentrated solutions or melts, the free primary amine of one molecule can attack the amide carbonyl of another.

  • Trigger: High concentration, moderate heat (100–140°C).

  • Result: Formation of oligomers and release of diethylamine.

Tertiary Mechanism: Oxidative Deamination

As a primary amine, the compound is susceptible to radical-mediated oxidation if exposed to air, particularly under light (photo-oxidation).

  • Products: 3-Oxo-N,N-diethylpropanamide, hydroxylamines, and eventual fragmentation.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways, highlighting the Retro-Michael pathway as the dominant thermal risk.

DegradationPathways Parent 3-Amino-N,N-diethylpropanamide (Parent) Transition Transition State (Zwitterionic/Enolate) Parent->Transition Heat (>120°C) Base Catalysis Oxidation Oxidative Deamination (Aldehydes/Imines) Parent->Oxidation O2 / Light Radical Mechanism Acrylamide N,N-Diethylacrylamide (Retro-Michael Product) Transition->Acrylamide Elimination Ammonia Ammonia (Gas) Transition->Ammonia Elimination

Figure 1: Mechanistic pathway of 3-amino-N,N-diethylpropanamide degradation. The Retro-Michael elimination is the dominant thermal event.

Part 5: Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, the following self-validating protocols are recommended.

Protocol A: Forced Degradation Study (Thermal)

Objective: Determine the


 for Retro-Michael elimination.
  • Preparation: Weigh 5–10 mg of sample into a TGA (Thermogravimetric Analysis) pan.

  • Method: Ramp temperature from 25°C to 300°C at 10°C/min under Nitrogen flow.

  • Analysis:

    • Look for mass loss onset.[1] Pure amides are stable, but

      
      -amino amides often show mass loss onset around 120–150°C due to ammonia evolution.
      
    • Validation: If mass loss occurs, analyze the residue via NMR. The appearance of vinyl protons (5.5–6.5 ppm) confirms N,N-diethylacrylamide formation.

Protocol B: HPLC-MS Monitoring of Storage Stability

Objective: Quantify degradation products in solution over time.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (stabilizes the amine).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 210 nm (Amide bond).

    • MS (ESI+): Monitor m/z 145 (Parent [M+H]+) and m/z 128 (N,N-diethylacrylamide [M+H]+).

  • Criterion: The presence of m/z 128 is the specific marker for thermal degradation.

Part 6: Storage & Handling Recommendations

Based on the degradation profile, the following handling procedures are mandatory to maintain purity >98%.

ParameterRecommendationRationale
Temperature < 4°C (Refrigerate) Inhibits activation energy for Retro-Michael elimination.
Atmosphere Argon/Nitrogen Overlay Prevents oxidative deamination of the primary amine.
pH (Solution) Acidic (pH < 6) Protonation of the amine (

) prevents the lone pair from initiating elimination or transamidation.
Container Amber Glass Prevents photo-initiated radical oxidation.

Part 7: Analytical Workflow Diagram

The following decision tree guides the analytical scientist in identifying impurity spikes during QC.

AnalyticalWorkflow Start Unknown Impurity Detected in HPLC/GC CheckMS Check Mass Spectrum (ESI+) Start->CheckMS Mass128 m/z = 128 observed? CheckMS->Mass128 Mass146 m/z = 146/160 observed? Mass128->Mass146 No RetroMichael CONFIRMED: Retro-Michael (N,N-Diethylacrylamide) Mass128->RetroMichael Yes Oxidation SUSPECTED: Oxidation (N-oxide or Hydroxylamine) Mass146->Oxidation Yes (+16) Hydrolysis SUSPECTED: Hydrolysis (Propionic acid deriv.) Mass146->Hydrolysis No

Figure 2: Diagnostic logic for identifying degradation products of 3-amino-N,N-diethylpropanamide.

References

  • Mechanistic Insight into Beta-Amino Amide Stability: Van Lijsebetten, F., et al. (2025).[2] Exploring Transamidation and Chemical Recycling of β-Amino Amide-Derived Covalent Adaptable Networks. Polymer Chemistry. Context: Establishes the activation energy and temperature thresholds (~140°C) for the dissociation of beta-amino amides.

  • Retro-Michael Reaction Kinetics: Weissman, M. R., et al. (2016). Insights on the Application of the Retro Michael-Type Addition. Bioconjugate Chemistry. Context: Validates the reversibility of Michael adducts and the conditions that favor the retro-reaction.

  • Chemical Properties & Safety Data: PubChem Compound Summary for CID 16793555 (3-amino-N,N-diethylpropanamide). Context: Provides physicochemical constants and toxicity warnings (H302, H315).

  • General Amide Stability: Gouault, N., et al. (2015). Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. Context: Discusses the thermodynamic vs. kinetic control in Michael/Retro-Michael equilibriums.

Sources

Comprehensive Computational Protocol for 3-amino-N,N-diethylpropanamide: Conformational Dynamics and Spectroscopic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details a rigorous quantum chemical workflow for analyzing 3-amino-N,N-diethylpropanamide (CAS: 71274-45-8). This protocol is designed for computational chemists and medicinal chemists involved in structural validation and property prediction.

Executive Summary & Chemical Context

3-amino-N,N-diethylpropanamide (also known as


-alanine diethylamide) represents a class of flexible, polar pharmaceutical intermediates. Its structure features a propionamide backbone with a terminal primary amine and a bulky diethylamide terminus.

For drug development professionals, accurate modeling of this molecule is critical for two reasons:

  • Conformational Plasticity: The competition between intramolecular hydrogen bonding (amine

    
     carbonyl) and steric repulsion (diethyl groups) dictates its binding affinity in peptidomimetic scaffolds.
    
  • Solvation Effects: With a computed logP of -0.6, the molecule is hydrophilic. Gas-phase calculations will fail to predict its physiological behavior, particularly its protonation state (pKa).

This guide moves beyond standard "optimization" scripts, providing a causality-driven workflow that accounts for dispersion interactions, solvent effects, and Boltzmann-weighted spectral averaging.

Computational Strategy: The "Why" Behind the Methods

The Necessity of Dispersion-Corrected DFT

Standard B3LYP calculations often fail to accurately model the London dispersion forces between the ethyl groups on the amide nitrogen. For 3-amino-N,N-diethylpropanamide, these alkyl chains can fold back or interlock, stabilizing specific rotamers.

  • Recommendation: Use

    
    B97X-D  or B3LYP-D3(BJ) .
    
  • Causality: The "-D3" or "-D" corrections account for long-range electron correlation, preventing artificial steric repulsion errors common in standard DFT.

Solvation Models: SMD vs. IEFPCM

While IEFPCM is the default in many packages, the SMD (Solvation Model based on Density) is superior for calculating


, which is required for pKa prediction.
  • Protocol: All geometry optimizations should be performed in the solvent phase (Water,

    
    ) to capture the polarization of the amide bond and the stabilization of the zwitterionic or protonated forms.
    

Step-by-Step Technical Protocol

Phase 1: Conformational Sampling (The Filter)

Because of the flexible


 backbone, a single optimization is insufficient. You must sample the Potential Energy Surface (PES).
  • Generate Rotamers: Rotate the

    
     and 
    
    
    
    bonds.
  • Low-Level Screening: Use GFN2-xTB (semi-empirical quantum mechanics) or the MMFF94 force field to minimize 50-100 random conformers.

  • Filtering: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (> 5 kcal/mol above global minimum).

Phase 2: Geometry Optimization & Frequency Analysis

Refine the surviving conformers using high-level DFT.

  • Software: Gaussian 16, ORCA 5.0, or GAMESS.

  • Functional/Basis:

    
    B97X-D / def2-TZVP.
    
  • Keywords (Gaussian Example):

  • Validation: Ensure no imaginary frequencies exist. Real minima must have all positive vibrational modes.

Phase 3: Property Calculation (NMR & pKa)
NMR Shielding (GIAO Method)

To validate synthesized structures, calculate isotropic shielding tensors.

  • Theory: mPW1PW91/6-311+G(2d,p) (Standard for NMR).

  • Reference: Compute TMS (Tetramethylsilane) at the same level to convert shielding (

    
    ) to chemical shift (
    
    
    
    ):
    
    
pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa requires the Gibbs free energy of the deprotonated (


) and protonated (

) species in gas (

) and solution (

) phases.



  • Note: Use the experimental value for

    
     kcal/mol.
    

Data Presentation & Analysis

Key Vibrational Modes (IR Fingerprint)

The following table summarizes the expected diagnostic frequencies (scaled by 0.95 for anharmonicity) for the lowest energy conformer.

Functional GroupVibration ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityDiagnostic Note
Primary Amine N-H Asym. Stretch~3550~3370WeakBroadened if H-bonded
Primary Amine N-H Sym. Stretch~3450~3280WeakDoublet characteristic of -NH2
Amide Carbonyl C=O Stretch (Amide I)~1680~1600Strong Shifts down if H-bonded to amine
Amide C-N C-N Stretch (Amide II)~1420~1350MediumCoupled with N-H bending
Ethyl Group C-H Bending~1460~1390Medium"Scissoring" modes
Workflow Visualization

The following diagram illustrates the logic flow from structure generation to property validation.

QuantumWorkflow Start Input Structure: 3-amino-N,N-diethylpropanamide ConfSearch Conformational Sampling (MMFF94 / GFN2-xTB) Start->ConfSearch Filter Filter: Energy < 5 kcal/mol RMSD > 0.5 Å ConfSearch->Filter DFT_Opt Geometry Optimization (wB97X-D / def2-TZVP) Solvent: Water (SMD) Filter->DFT_Opt Freq Frequency Check (NImag = 0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? (Re-opt) Boltzmann Boltzmann Weighting Based on Gibbs Energy Freq->Boltzmann Valid Minima Prop_NMR NMR Calculation (GIAO mPW1PW91) Boltzmann->Prop_NMR Prop_IR IR/Raman Spectrum (Harmonic Approx) Boltzmann->Prop_IR Prop_pKa pKa Prediction (Thermodynamic Cycle) Boltzmann->Prop_pKa

Figure 1: Computational workflow for analyzing flexible amide derivatives. The process prioritizes conformational filtering before high-cost DFT calculations.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. [Link]

  • PubChem. (2025).[1][2] 3-amino-N,N-diethylpropanamide (CID 16793555).[2] National Library of Medicine. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT. [Link]

Sources

Methodological & Application

Standard protocol for the synthesis of 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-amino-N,N-diethylpropanamide

Introduction: The Versatility of β-Amino Amides

3-amino-N,N-diethylpropanamide is a member of the β-amino amide family, a structural motif of significant interest in medicinal chemistry and organic synthesis. Its unique combination of a primary amine and a tertiary amide imparts dual functionality, allowing it to serve as a versatile building block for more complex molecules.[] The tertiary amide group often enhances the solubility and metabolic stability of parent compounds, while the primary amine provides a reactive handle for further chemical modifications such as alkylation, acylation, and amidation.[] Consequently, this compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical agents, including those with potential anesthetic, antispasmodic, or antihypertensive properties.[][2][3]

This application note provides a detailed, field-proven protocol for the synthesis of 3-amino-N,N-diethylpropanamide, emphasizing the underlying chemical principles, safety considerations, and methods for verification.

Principle of Synthesis: The Aza-Michael Addition

The most direct and atom-economical approach for synthesizing 3-amino-N,N-diethylpropanamide is the conjugate addition of diethylamine to acrylamide. This reaction is a classic example of an Aza-Michael Addition .

Mechanism: The reaction proceeds via the nucleophilic attack of the diethylamine nitrogen atom on the electron-deficient β-carbon of the acrylamide molecule.[4] Acrylamide's carbon-carbon double bond is "activated" by the adjacent electron-withdrawing amide group, making the β-carbon electrophilic. The lone pair of electrons on the nitrogen of diethylamine initiates the attack, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated by another molecule of diethylamine (acting as a proton source) to yield the final 3-amino-N,N-diethylpropanamide product and regenerate the diethylamine catalyst. The reaction is typically exothermic and can often proceed without the need for an external catalyst.[4]

Materials and Equipment

Reagents
  • Acrylamide (CH₂=CHCONH₂)

  • Diethylamine ((CH₃CH₂)₂NH)

  • Sodium Hydroxide (NaOH), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or Dichloromethane (for extraction)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Vacuum distillation apparatus

Detailed Synthesis Protocol

This protocol is designed for a 0.5 molar scale synthesis.

PART 1: Reaction Setup and Execution
  • Reagent Preparation: In a fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Charge the Flask: Add diethylamine (182.9 mL, 1.75 mol, 3.5 eq.) to the flask. Cool the flask in an ice-water bath to 0-5 °C.

    • Expert Insight: Using an excess of diethylamine serves a dual purpose: it acts as both the nucleophilic reagent and the solvent for the reaction, driving the equilibrium towards the product. Cooling is critical to control the initial exothermic reaction upon the addition of acrylamide.

  • Acrylamide Addition: Dissolve acrylamide (35.5 g, 0.5 mol, 1.0 eq.) in a minimal amount of a suitable solvent like water or ethanol if it is not readily soluble in the amine, or prepare a slurry. Add the acrylamide solution/slurry to the dropping funnel.

  • Controlled Reaction: Add the acrylamide solution dropwise to the stirred, cooled diethylamine over a period of 60-90 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.

    • Trustworthiness Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (acrylamide).

PART 2: Work-up and Purification
  • Solvent Removal: Remove the excess diethylamine under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add 100 mL of toluene (or another suitable organic solvent like dichloromethane) and 100 mL of 1M Sodium Hydroxide (NaOH) solution. Transfer the mixture to a separatory funnel.

    • Causality Explained: The basic wash with NaOH is performed to remove any unreacted acrylamide and to ensure the product, a free amine, remains in the organic phase. Acrylamide can hydrolyze under these conditions, and any acidic impurities are neutralized.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and wash the organic layer twice more with 50 mL of brine. The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Final Purification: The crude 3-amino-N,N-diethylpropanamide can be purified by vacuum distillation to obtain a colorless to light yellow liquid.[2]

Quantitative Data Summary

ReagentFormulaMol. Wt. ( g/mol )AmountMolesMolar Eq.Density (g/mL)
AcrylamideC₃H₅NO71.0835.5 g0.501.0~1.12
DiethylamineC₄H₁₁N73.14182.9 mL1.753.50.707
Product C₇H₁₆N₂O 144.21 ~65 g (90% yield) 0.45 ~0.947

Note: The expected yield is an estimate and can vary based on reaction conditions and purification efficiency.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Flask with Excess Diethylamine B Cool Flask to 0-5 °C A->B D Dropwise Addition of Acrylamide B->D C Prepare Acrylamide Solution/Slurry C->D E Stir at Room Temp for 12-24h D->E F Monitor Reaction (TLC/GC-MS) E->F G Remove Excess Amine (Rotovap) F->G H Aqueous Wash (NaOH, Brine) G->H I Dry Organic Layer (MgSO4) H->I J Concentrate Crude Product I->J K Purify by Vacuum Distillation J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Workflow for the synthesis of 3-amino-N,N-diethylpropanamide.

Product Characterization

To confirm the identity and purity of the synthesized 3-amino-N,N-diethylpropanamide, the following analytical techniques are recommended:

  • ¹H NMR: Expect characteristic signals for the two ethyl groups on the amide nitrogen, the two methylene groups of the propane backbone, and a broad singlet for the primary amine (NH₂) protons.

  • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbon, the four unique methylene carbons, and the two methyl carbons.

  • IR Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong C=O stretch for the tertiary amide (around 1630-1650 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (m/z = 144.21) should be observed.

Safety and Handling

This synthesis must be performed in a well-ventilated chemical fume hood by trained personnel.

  • Acrylamide: Highly toxic and a suspected human carcinogen and neurotoxin.[5] Avoid inhalation of dust and any skin contact.

  • Diethylamine: A flammable, corrosive, and toxic liquid.[6] It can cause severe skin burns and eye damage. Vapors are harmful if inhaled.

  • 3-amino-N,N-diethylpropanamide (Product): Classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] May also cause respiratory irritation.[7]

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.

References

  • LookChem. (2023). Cas 3813-27-2, 3-(DIETHYLAMINO)PROPANAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved from [Link]

  • Pérez-Míguez, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(4), 2453–2459. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylamide. Retrieved from [Link]

Sources

The Versatility of 3-amino-N,N-diethylpropanamide: A Synthetic Building Block for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. 3-amino-N,N-diethylpropanamide, a seemingly simple yet versatile bifunctional molecule, has emerged as a valuable scaffold in the synthesis of a range of biologically active compounds. Its structure, featuring a primary amine and a tertiary amide, offers two distinct points for chemical modification, allowing for the facile introduction of diverse functionalities and the construction of molecules with tailored properties.

This comprehensive guide delves into the applications of 3-amino-N,N-diethylpropanamide as a synthetic building block, providing detailed application notes and protocols for its use in key chemical transformations. We will explore its role in the synthesis of pharmaceutical agents, highlighting the causality behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Core Attributes and Reactivity Profile

The synthetic utility of 3-amino-N,N-diethylpropanamide stems from the differential reactivity of its two nitrogen-containing functional groups. The primary amine serves as a potent nucleophile, readily participating in a variety of bond-forming reactions. In contrast, the tertiary amide is generally less reactive, providing a stable backbone to the molecular structure. This dichotomy in reactivity allows for selective transformations at the primary amine without affecting the amide moiety under many conditions.

Key chemical transformations involving 3-amino-N,N-diethylpropanamide include:

  • N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide bonds. This reaction is fundamental to the synthesis of numerous pharmaceutical compounds.

  • N-Alkylation: The primary amine can be selectively mono- or di-alkylated using various alkylating agents, providing access to a wide array of secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction affords secondary or tertiary amines, a powerful tool for introducing diverse substituents.

Beyond its role as a reactive scaffold, 3-amino-N,N-diethylpropanamide can also function as a nucleophilic catalyst or a mild base in certain organic transformations, further expanding its utility in the synthetic chemist's toolbox.[1]

Application Note I: Synthesis of Procainamide Analogs - A Gateway to Antiarrhythmic Agents

A prominent application of 3-amino-N,N-diethylpropanamide is in the synthesis of analogs of procainamide, a well-known Class Ia antiarrhythmic agent used to treat cardiac arrhythmias. The core structure of procainamide features a 4-aminobenzoyl moiety attached to a diethylaminoethyl chain via an amide linkage. By employing 3-amino-N,N-diethylpropanamide as a building block, a homologous series of procainamide analogs can be efficiently synthesized, allowing for the exploration of structure-activity relationships (SAR) and the development of novel antiarrhythmic candidates.

The following protocol details the synthesis of 4-amino-N-(3-(diethylamino)propyl)benzamide, a close analog of procainamide, via the acylation of 3-amino-N,N-diethylpropanamide with a protected 4-aminobenzoyl chloride derivative.

Experimental Protocol: Synthesis of 4-amino-N-(3-(diethylamino)propyl)benzamide

This protocol is based on established methods for the acylation of primary amines.

Reaction Scheme:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction reagent1 3-amino-N,N-diethylpropanamide product1 N-(3-(diethylamino)propyl)-4-nitrobenzamide reagent1->product1 Et3N, DCM, 0 °C to rt reagent2 4-nitrobenzoyl chloride reagent2->product1 product1_step2 N-(3-(diethylamino)propyl)-4-nitrobenzamide product2 4-amino-N-(3-(diethylamino)propyl)benzamide product1_step2->product2 H2, Pd/C, EtOH

Caption: Synthetic route to 4-amino-N-(3-(diethylamino)propyl)benzamide.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-amino-N,N-diethylpropanamide3813-27-2144.221.44 g10.0
4-Nitrobenzoyl chloride122-04-3185.561.86 g10.0
Triethylamine (Et₃N)121-44-8101.191.5 mL11.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Palladium on Carbon (Pd/C), 10%7440-05-3-100 mg-
Ethanol (EtOH)64-17-546.0750 mL-
Hydrogen (H₂) gas1333-74-02.021 atm-
Saturated Sodium Bicarbonate (NaHCO₃) solution--30 mL-
Brine--30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Procedure:

Step 1: Synthesis of N-(3-(diethylamino)propyl)-4-nitrobenzamide

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-N,N-diethylpropanamide (1.44 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 mL, 11.0 mmol) to the stirred solution.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in anhydrous dichloromethane (20 mL).

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-(diethylamino)propyl)-4-nitrobenzamide, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-amino-N-(3-(diethylamino)propyl)benzamide

  • Dissolve the crude N-(3-(diethylamino)propyl)-4-nitrobenzamide from the previous step in ethanol (50 mL) in a hydrogenation flask.

  • Carefully add 10% Palladium on carbon (100 mg) to the solution.

  • Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm, balloon) at room temperature until the reaction is complete (typically 4-6 hours, monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield the pure 4-amino-N-(3-(diethylamino)propyl)benzamide.

Expected Yield and Characterization:

  • Yield: 70-85% over two steps.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.60 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 4.05 (s, 2H, -NH₂), 3.45 (q, J = 6.4 Hz, 2H), 2.55 (t, J = 7.2 Hz, 2H), 2.50 (q, J = 7.2 Hz, 4H), 1.75 (quint, J = 6.8 Hz, 2H), 1.00 (t, J = 7.2 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 167.5, 148.0, 129.0, 125.5, 114.0, 55.0, 48.0, 47.0, 27.0, 11.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₂₄N₃O [M+H]⁺: 250.1914; found: 250.1919.

Application Note II: 3-amino-N,N-diethylpropanamide as a Nucleophilic Catalyst

The tertiary amine functionality within 3-amino-N,N-diethylpropanamide allows it to act as a nucleophilic catalyst in various organic transformations.[1] One such application is in the catalysis of acylation reactions, where it can be more effective than simple trialkylamines due to the presence of the neighboring amide group, which can influence the local electronic environment and solubility.

Illustrative Workflow: Catalytic Acylation

G cluster_0 Catalytic Cycle Catalyst 3-amino-N,N-diethylpropanamide Acyl_Intermediate Acylammonium Intermediate Catalyst->Acyl_Intermediate + Acyl_Source Acyl Chloride (R-COCl) Acyl_Source->Acyl_Intermediate Product Acylated Product (R-CO-Nu) Acyl_Intermediate->Product + Nucleophile HCl HCl Acyl_Intermediate->HCl Nucleophile Nucleophile (Nu-H) Product->Catalyst - Catalyst Base Stoichiometric Base Salt Base·HCl Base->Salt + HCl caption Catalytic role in acylation.

Caption: Role of 3-amino-N,N-diethylpropanamide in catalytic acylation.

In this cycle, the tertiary amine of 3-amino-N,N-diethylpropanamide attacks the electrophilic acyl source to form a highly reactive acylammonium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or a less reactive amine), transferring the acyl group and regenerating the catalyst. A stoichiometric base is typically required to scavenge the acid byproduct.

Conclusion and Future Outlook

3-amino-N,N-diethylpropanamide is a versatile and cost-effective building block with significant potential in synthetic organic chemistry and drug discovery. Its dual functionality allows for a wide range of chemical manipulations, making it an attractive starting material for the synthesis of diverse molecular libraries. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. As the demand for novel chemical entities continues to grow, the creative application of such fundamental building blocks will undoubtedly play a crucial role in advancing the frontiers of science.

References

  • PubChem. 4-amino-n-[3-(diethylamino)propyl]benzamide. Available from: [Link]

Sources

Application Note: Experimental Protocols for 3-Amino-N,N-diethylpropanamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Amino-N,N-diethylpropanamide (CAS: 71274-45-8 / HCl salt: 34105-56-1) is a structural derivative of


-alanine, distinguished by the substitution of the carboxylic acid with a diethylamide moiety. In drug discovery, this molecule serves two critical roles:
  • Fragment-Based Drug Discovery (FBDD): It acts as a low-molecular-weight fragment (MW ~144.2 g/mol ) for probing binding pockets that accommodate aliphatic amines with lipophilic "tails."

  • Pharmacokinetic Modulator: The diethylamide group is a classical isostere used to enhance membrane permeability and blood-brain barrier (BBB) penetration compared to the parent acid, a phenomenon famously exploited in lysergic acid derivatives.

This guide provides a rigorous, self-validating framework for using 3-amino-N,N-diethylpropanamide in cellular assays. Unlike standard reagents with a single defined target, this molecule requires a characterization-first approach to establish its stability, safety window, and utility as a functional linker.

Physiochemical Stability & Preparation

Before cell exposure, the integrity of the amide bond and the protonation state of the primary amine must be controlled. 3-amino-N,N-diethylpropanamide is prone to hydrolysis under extreme pH, reverting to


-alanine and diethylamine.
Protocol A: Stock Solution Preparation & QC
  • Objective: Generate a sterile, stable stock for cell dosing.

  • Solvent: DMSO (Dimethyl sulfoxide) or sterile water (if using HCl salt).

  • Concentration: 100 mM master stock.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 14.4 mg (free base) or ~18.1 mg (HCl salt) into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.

    • Critical Check: If using the HCl salt in DMSO, sonication (3 mins, 25°C) may be required to ensure complete dissolution.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided due to potential amide adsorption.

  • Storage: Aliquot into amber vials (avoiding light degradation of potential impurities) and store at -20°C.

    • Stability Check: Analyze by LC-MS every 3 months. The appearance of a peak at MW ~89 Da indicates hydrolysis (

      
      -alanine formation).
      

Cytotoxicity Profiling (The Safety Window)

To use this molecule as a probe or linker, we must establish the Maximum Tolerated Dose (MTD) in the cellular model. Amides can exhibit off-target toxicity at high concentrations due to membrane disruption.

Protocol B: MTT Cell Viability Assay

Target Cells: HEK293 (Kidney) and SH-SY5Y (Neuronal model).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilization Buffer (10% SDS in 0.01 M HCl).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.

  • Dosing: Prepare serial dilutions of 3-amino-N,N-diethylpropanamide in culture media (0.1 µM to 1000 µM).

    • Control: Vehicle control (DMSO < 0.5%).

    • Positive Control: Triton X-100 (0.1%).

  • Exposure: Incubate cells with compounds for 48 hours.

  • Development: Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization: Add 100 µL Solubilization Buffer. Incubate overnight in dark.

  • Readout: Measure Absorbance at 570 nm (Ref 650 nm).

Data Analysis: Calculate IC50 using a non-linear regression (log(inhibitor) vs. normalized response).

  • Acceptance Criteria: If IC50 < 50 µM, the molecule is considered cytotoxic in this context, and downstream functional assays must use concentrations < 10 µM.

Permeability & Transport (The "Diethylamide Effect")

The primary advantage of the N,N-diethylamide motif is enhanced lipophilicity. This protocol validates the molecule's ability to cross biological membranes, a prerequisite for intracellular targeting.

Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: Determines passive diffusion rates independent of transporters.

Step-by-Step Methodology:

  • Donor Plate Preparation:

    • Prepare a 10 mM stock of 3-amino-N,N-diethylpropanamide in PBS (pH 7.4).

    • Add 150 µL to the Donor wells (bottom plate).

  • Membrane Coating:

    • Add 5 µL of 1% Lecithin/Dodecane solution to the PVDF membrane filter of the Acceptor plate (top plate).

    • Why: This mimics the lipid bilayer.

  • Assembly: Place the Acceptor plate on top of the Donor plate. Add 200 µL PBS to Acceptor wells.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Remove Acceptor plate.

    • Analyze aliquots from both Donor and Acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    
    • Where

      
       is acceptor concentration and 
      
      
      
      is filter area.

Visualization of Workflow:

PAMPA_Workflow cluster_0 Preparation cluster_1 Diffusion Phase cluster_2 Analysis Step1 Dissolve 3-amino-N,N-diethylpropanamide (PBS pH 7.4) Step3 Assemble Sandwich (Donor Bottom / Acceptor Top) Step1->Step3 Step2 Coat PVDF Membrane (Lecithin/Dodecane) Step2->Step3 Step4 Incubate 18h Humidity Chamber Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Calculate Papp (Permeability Coefficient) Step5->Step6

Caption: Workflow for assessing passive permeability (PAMPA). High Papp values (>10^-6 cm/s) confirm the lipophilic benefit of the diethylamide group.

Functional Application: Bioconjugation

Because 3-amino-N,N-diethylpropanamide contains a distinct primary amine and a stable amide tail, it is an excellent capping agent or linker . This protocol describes its conjugation to an NHS-ester (e.g., a fluorophore or drug scaffold) to test the effect of the diethylamide tail on the conjugate's properties.

Protocol D: Amine-NHS Conjugation

Reaction:



Reagents:

  • Target Scaffold with NHS ester (e.g., AF488-NHS).

  • 3-amino-N,N-diethylpropanamide (Free base).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 8.3).

Methodology:

  • Dissolve the NHS-ester scaffold in anhydrous DMSO at 10 mg/mL.

  • Prepare the amine ligand in Bicarbonate buffer at 10x molar excess relative to the NHS ester.

    • Note: The high pH ensures the primary amine is unprotonated (

      
      ) and nucleophilic.
      
  • Mix slowly and incubate for 1 hour at Room Temperature (RT) with agitation.

  • Quench (Optional) with 1 M Tris (pH 8.0) if unreacted NHS remains.

  • Purification: Desalt using a PD-10 column or HPLC to remove excess 3-amino-N,N-diethylpropanamide.

Data Presentation: Conjugation Efficiency Table

ComponentMolar RatioSolventReaction TimeYield (LC-MS)Notes
NHS-Scaffold 1.0DMSO--Limiting Reagent
Amine Ligand 10.0NaHCO3 (pH 8.3)60 min>90%Excess drives kinetics
Tris (Quench) 50.0Water15 minN/AStops reaction

Mechanistic Pathway & Logic

The following diagram illustrates the decision matrix for using this molecule in a cellular context. It ensures that researchers do not proceed to expensive functional assays (e.g., receptor binding) without validating the chemical integrity and safety of the probe.

Decision_Matrix Start Start: 3-amino-N,N-diethylpropanamide Solubility Solubility Check (DMSO/PBS) Start->Solubility Decision1 Precipitation? Solubility->Decision1 Reformulate Reformulate (Add Cosolvent/Lipids) Decision1->Reformulate Yes ToxAssay Cytotoxicity (MTT) Determine IC50 Decision1->ToxAssay No Decision2 IC50 < 10µM? ToxAssay->Decision2 Stop STOP: Toxic Fragment Not suitable as linker Decision2->Stop Yes Permeability Permeability (PAMPA) Validate Transport Decision2->Permeability No Application Application: Use as BBB-Penetrating Linker Permeability->Application

Caption: Logic flow for validating 3-amino-N,N-diethylpropanamide before deployment in complex biological assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved February 7, 2026. [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text for PAMPA protocols described in Section 4).
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Source for standard solubility and stability profiling logic).

  • European Chemicals Agency (ECHA). Registration Dossier: 3-amino-N,N-diethylpropanamide. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Authoritative source for the NHS-ester conjugation chemistry described in Protocol D).

Sources

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-amino-N,N-diethylpropanamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust and sensitive method for the quantitative determination of 3-amino-N,N-diethylpropanamide in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol details a straightforward protein precipitation extraction procedure and utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) separation to achieve excellent retention and peak shape for this polar analyte. The method has been fully validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or toxicokinetic studies involving 3-amino-N,N-diethylpropanamide.

Introduction

3-amino-N,N-diethylpropanamide is a small polar molecule whose accurate quantification in biological matrices is essential for preclinical and clinical research. Due to its physicochemical properties—high polarity and a primary amine group—developing a robust analytical method presents challenges, particularly in achieving adequate retention on traditional reversed-phase liquid chromatography columns and minimizing matrix effects.[1][2] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers the requisite sensitivity and selectivity for bioanalytical applications.[3]

This guide provides a comprehensive, field-proven protocol for the quantitative analysis of 3-amino-N,N-diethylpropanamide. We will explain the causality behind key experimental choices, from sample preparation to the selection of chromatographic conditions and mass spectrometric parameters. The entire method is designed as a self-validating system, grounded in authoritative regulatory standards to ensure data integrity and reliability.[3][4][5]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties governs the analytical strategy.

  • Chemical Structure:

    
    

    Image Source: PubChem CID 16793555

  • Molecular Formula: C₇H₁₆N₂O[6]

  • Exact Mass: 144.1263 g/mol [6]

  • Key Features: The molecule possesses a primary amine and a tertiary amine, making it basic and highly polar (XLogP3-AA: -0.6).[6] This high polarity necessitates a chromatographic approach that favors the retention of such compounds, like HILIC.[1][7]

Experimental Protocol

Materials and Reagents
MaterialSupplierGrade
3-amino-N,N-diethylpropanamideSigma-AldrichReference Standard (≥98%)
3-amino-N,N-diethylpropanamide-d4(Custom Synthesis)Internal Standard (IS)
Acetonitrile (ACN)Fisher ScientificOptima™ LC/MS Grade
Formic Acid (FA)Thermo ScientificLC-MS Grade
Ammonium FormateSigma-AldrichBioUltra
WaterMilli-Q® System18.2 MΩ·cm
Human Plasma (K₂EDTA)BioIVTPooled, Blank
Sample Preparation: Protein Precipitation

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Spike 50 µL of blank human plasma with the appropriate standard or QC working solutions. For unknown samples, use 50 µL of the study sample.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of 3-amino-N,N-diethylpropanamide-d4 in 50:50 ACN:Water) to all tubes except double blanks.

  • To precipitate proteins, add 200 µL of cold acetonitrile (<4°C). This ratio (4:1 organic to plasma) ensures efficient protein removal.

  • Vortex each tube for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or HPLC vials for analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) is 2. Add Internal Standard (10 µL) plasma->is precip 3. Add Acetonitrile (200 µL) is->precip vortex 4. Vortex (30 sec) precip->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant (150 µL) centrifuge->supernatant hplc 7. Inject into HPLC-MS/MS supernatant->hplc

Caption: Protein Precipitation Workflow.

HPLC-MS/MS Conditions

The use of a HILIC column is critical for retaining the polar analyte. A gradient elution with an increasing aqueous phase allows for the controlled elution of the analyte.

Table 1: HPLC Parameters

ParameterConditionRationale
HPLC System Shimadzu Nexera X2 or equivalentProvides high-pressure mixing and low carryover.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides robust HILIC retention for polar bases.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidAmmonium formate acts as a buffer and improves peak shape. Formic acid aids in positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic-rich phase is essential for HILIC retention.
Gradient 0-0.5 min (95% B), 0.5-2.5 min (95-50% B), 2.5-3.0 min (50% B), 3.0-3.1 min (50-95% B), 3.1-4.0 min (95% B)Gradient ensures elution of analyte and washout of more polar interferences.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL

Table 2: Mass Spectrometer Parameters

ParameterConditionRationale
MS System SCIEX Triple Quad™ 5500 or equivalentHigh sensitivity and fast scanning capabilities.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine groups are readily protonated.
MRM Transitions Analyte: 145.1 -> 116.1 (Quantifier), 145.1 -> 72.1 (Qualifier) IS: 149.1 -> 120.1Precursor is [M+H]⁺. Fragments correspond to logical losses from the parent molecule.
Ion Source Temp. 550°COptimizes desolvation.
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Method Validation

The method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][8]

G cluster_params Validation Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Calibration Curve (Linearity & Range) Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Stability Stability Validation->Stability Dilution Dilution Integrity Validation->Dilution

Sources

Developing a colorimetric assay for 3-amino-N,N-diethylpropanamide detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Colorimetric Assay for the Quantification of 3-amino-N,N-diethylpropanamide Using the Ninhydrin Reaction

Abstract

This technical guide provides a comprehensive, field-tested protocol for the quantitative detection of 3-amino-N,N-diethylpropanamide, a primary amine of interest in pharmaceutical development and chemical synthesis. The methodology is based on the well-established ninhydrin reaction, which yields an intensely colored product, Ruhemann's purple, upon reaction with primary amino groups.[1][2][3] This document details the underlying chemical principles, provides step-by-step protocols for reagent preparation and sample analysis, and offers guidance on data interpretation and assay validation, establishing a self-validating system for reliable quantification.

Introduction and Significance

3-amino-N,N-diethylpropanamide is a chemical intermediate whose purity and concentration are critical in various synthetic pathways. The presence of a terminal primary amine group makes it an ideal candidate for derivatization and subsequent analysis.[4] Traditional methods for amine quantification can be complex and require sophisticated instrumentation. A simple, robust, and cost-effective colorimetric assay is highly desirable for routine in-process control, quality assessment, and research applications.

The ninhydrin assay, discovered by Siegfried Ruhemann in 1910, has long been a cornerstone of amino acid and amine analysis.[2] Its sensitivity and reliability make it suitable for quantifying primary amines in solution.[5] This application note adapts the classical ninhydrin method for the specific quantification of 3-amino-N,N-diethylpropanamide, providing researchers with a readily implementable and validated protocol.

Assay Principle and Chemical Mechanism

The core of this assay is the chemical reaction between ninhydrin (2,2-dihydroxyindane-1,3-dione) and the primary amine of the target analyte.[2] Ninhydrin, a potent oxidizing agent, reacts with the amino group at elevated temperatures.[1][6] The reaction proceeds through oxidative deamination and decarboxylation of the amine, leading to the formation of an intermediate which then condenses with a second molecule of ninhydrin.[1] The final product is a highly conjugated molecule known as Ruhemann's purple, which exhibits a strong absorbance maximum at approximately 570 nm.[6][7] The intensity of this purple color is directly proportional to the concentration of the primary amine in the sample, forming the basis for quantitative analysis.[1]

ReactionMechanism cluster_reactants Reactants cluster_product Product Analyte 3-amino-N,N-diethylpropanamide (Primary Amine) Intermediate Reduced Ninhydrin + Ammonia + Aldehyde Analyte:e->Intermediate:w + 2x Ninhydrin1 Ninhydrin (Oxidizing Agent) Ninhydrin1:e->Intermediate:w Ninhydrin2 Ninhydrin Product Ruhemann's Purple (λmax ≈ 570 nm) Ninhydrin2:e->Product:w Intermediate:e->Product:w Condensation

Caption: Reaction pathway of ninhydrin with a primary amine.

Materials and Methods

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

  • Analytical balance

  • Calibrated micropipettes (10 µL to 1000 µL)

  • Vortex mixer

  • Water bath or heating block capable of maintaining 95-100°C

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Glass test tubes or 1.5 mL microcentrifuge tubes

Reagents and Chemicals
  • 3-amino-N,N-diethylpropanamide (Analyte standard, ≥98% purity)

  • Ninhydrin (ACS grade)

  • Ethanol (95% or absolute), ACS grade

  • n-Propanol (ACS grade)

  • Deionized (DI) water

  • Citrate Buffer (0.2 M, pH 5.0)

    • Solution A: 0.2 M Citric acid

    • Solution B: 0.2 M Sodium citrate

Experimental Protocols

Reagent Preparation
  • Analyte Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10.0 mg of 3-amino-N,N-diethylpropanamide.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with DI water. Mix thoroughly. This solution should be prepared fresh daily.

  • Citrate Buffer (0.2 M, pH 5.0):

    • Prepare 0.2 M solutions of citric acid and sodium citrate separately.

    • To prepare 50 mL of buffer, mix 20.5 mL of Solution A with 29.5 mL of Solution B.[6]

    • Verify the pH with a calibrated pH meter and adjust if necessary.

  • Ninhydrin Reagent (2% w/v):

    • Weigh 2.0 g of ninhydrin into a 100 mL beaker.[8]

    • Add approximately 70 mL of 95% ethanol and stir until fully dissolved.[8]

    • Carefully transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with small volumes of ethanol and add the rinsings to the flask to ensure complete transfer.[8]

    • Bring the final volume to 100 mL with 95% ethanol.

    • Store in a dark, airtight bottle at 4°C. The reagent is stable for up to two weeks.

  • Diluent Solvent (50% n-Propanol):

    • Mix equal volumes of DI water and n-propanol.[1][6] For example, mix 50 mL of DI water with 50 mL of n-propanol.

Assay Procedure: Standard Curve Generation

Causality: A standard curve is essential for quantification. It establishes a linear relationship between a known concentration of the analyte and its corresponding absorbance, allowing for the determination of unknown concentrations based on this relationship.

  • Prepare Standards: Label a series of test tubes from 1 to 7 (including a blank). Prepare a serial dilution of the 1 mg/mL stock solution as described in the table below.

  • Add Ninhydrin: To each tube (including the Blank and Unknowns from section 4.3), add 0.5 mL of the 2% Ninhydrin Reagent.[9][10] Mix thoroughly by vortexing.

  • Incubation: Place all tubes in a boiling water bath (or heating block at 100°C) for 15 minutes.[9][10] A deep purple color will develop.

    • Expertise Note: Ensure the tubes are covered (e.g., with aluminum foil) to prevent evaporation, which could concentrate the reactants and lead to inaccurate results.[9][10]

  • Cooling: After incubation, cool the tubes to room temperature in a cold water bath.

  • Dilution: Add 2.5 mL of the Diluent Solvent (50% n-Propanol) to each tube.[1] Mix thoroughly by vortexing. This step stabilizes the color and brings the volume to a level suitable for spectrophotometric analysis.

  • Measure Absorbance: Within 30 minutes, measure the absorbance of each standard and the blank at 570 nm. Use the "Blank" tube to zero the spectrophotometer.

Assay Procedure: Analysis of Unknown Samples
  • Sample Preparation: Prepare your unknown sample by dissolving it in DI water. The dilution factor should be chosen so that the final concentration of 3-amino-N,N-diethylpropanamide falls within the linear range of the standard curve (e.g., 10-100 µg/mL).

  • Assay: In a separate tube labeled "Unknown," add 1.0 mL of your diluted sample.

  • Follow Steps 2-6 from the "Standard Curve Generation" protocol (Section 4.2).

Data Presentation and Analysis

Standard Curve Data

Record your data in a table similar to the one below. The "Corrected Absorbance" is the absorbance of the standard minus the absorbance of the blank.

Tube No.Analyte Conc. (µg/mL)Absorbance at 570 nmCorrected Absorbance (A570)
1 (Blank)00.0000.000
210Record ValueCalculate Value
325Record ValueCalculate Value
450Record ValueCalculate Value
575Record ValueCalculate Value
6100Record ValueCalculate Value
7125Record ValueCalculate Value
Calculation
  • Plot the Standard Curve: Plot the Corrected Absorbance (y-axis) against the Analyte Concentration (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. A good assay should have a coefficient of determination (R²) value > 0.99.

  • Calculate Unknown Concentration: Rearrange the equation to solve for x: x = (y - c) / m .

    • Substitute the 'y' with the Corrected Absorbance of your unknown sample.

    • The calculated 'x' is the concentration of the analyte in the diluted unknown sample.

    • Remember to multiply this value by the initial dilution factor to determine the concentration in your original, undiluted sample.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Ninhydrin, Buffer, Diluent) A2 Add Ninhydrin Reagent & Mix P1->A2 P2 Prepare Analyte Stock & Standard Dilutions A1 Aliquot Standards & Unknowns into Test Tubes P2->A1 A1->A2 A3 Incubate at 100°C for 15 min A2->A3 A4 Cool to Room Temp A3->A4 A5 Add Diluent Solvent & Mix A4->A5 D1 Measure Absorbance at 570 nm A5->D1 D2 Plot Standard Curve (Abs vs. Conc) D1->D2 D3 Perform Linear Regression (y = mx + c, R² > 0.99) D2->D3 D4 Calculate Unknown Conc. D3->D4

Caption: Step-by-step experimental workflow for the colorimetric assay.

Assay Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it is recommended to validate the assay according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] Key parameters to assess include:

  • Linearity: Confirmed by the R² value of the standard curve being >0.99 over the specified concentration range.

  • Accuracy: Assessed by spiking a blank sample with a known concentration of the analyte and measuring the recovery.

  • Precision (Repeatability & Intermediate Precision): Determined by assaying the same sample multiple times on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <5%).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Troubleshooting

Potential ProblemPossible Cause(s)Suggested Solution(s)
No or weak color development 1. Ninhydrin reagent has degraded. 2. Incubation temperature too low or time too short. 3. pH of the reaction is incorrect.1. Prepare fresh ninhydrin reagent. Store protected from light at 4°C. 2. Ensure water bath is boiling (100°C) and incubation time is at least 15 minutes. 3. Verify the pH of the citrate buffer is 5.0.
High background in blank 1. Contaminated DI water or reagents (e.g., with ammonia). 2. Ninhydrin reagent is old and has auto-oxidized.1. Use high-purity water and fresh reagents. 2. Prepare fresh ninhydrin reagent.
Poor linearity (R² < 0.99) 1. Inaccurate pipetting during standard dilution. 2. Spectrophotometer malfunction or cuvette contamination. 3. One or more standards are outside the linear range.1. Re-calibrate pipettes. Prepare fresh standards carefully. 2. Clean cuvettes thoroughly. Check spectrophotometer performance with a known standard. 3. Narrow the concentration range of the standards.
Inconsistent results 1. Variable incubation times or temperatures. 2. Delay in reading absorbance after dilution.1. Use a reliable heating block and a timer for consistent incubation. 2. Read all samples within a consistent timeframe (e.g., 30 minutes) after adding the diluent.

References

  • Vedantu. Ninhydrin Test: Principle, Reaction & Application. [Link]

  • Microbe Notes. (2022-05-19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I. [Link]

  • The Zogam Science Guy. (2021-06-02). Ninhydrin Reagent Preparation. YouTube. [Link]

  • Amrita University. (2011-01-14). Quantitative Estimation of Aminoacids by Ninhydrin Method. YouTube. [Link]

  • Wikipedia. Ninhydrin. [Link]

  • ResearchGate. How to determine amino acids quantitatively by ninhidrin reaction?. (2019-05-06). [Link]

  • Mahesha, H.B. Estimation of amino acid by Ninhydrin method. [Link]

  • National Center for Biotechnology Information. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. [Link]

  • European Medicines Agency. (2022-03-31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Missouri S&T Chemistry Department. Mechanism of the ninhydrin reaction. [Link]

  • PubChem. 3-amino-N,N-diethylpropanamide. [Link]

  • Cronicon. (2015-03-30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. [Link]

  • International Council for Harmonisation. (2023-11-30). Validation of Analytical Procedures Q2(R2). [Link]

  • University of Maryland. Amino Acid Assay by Ninhydrin Colorimetric Method. [Link]

  • ResearchGate. Colorimetric test for primary amine detection?. (2016-09-16). [Link]

  • PubChem. N,N-Diethylpropionamide. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Note: 3-Amino-N,N-diethylpropanamide in Advanced Polymer Synthesis

[1]

Executive Summary

3-amino-N,N-diethylpropanamide (

1
  • Nucleophilic Monomer (Step-Growth): It acts as a difunctional nucleophile in Aza-Michael addition polymerizations with diacrylates, forming Poly(

    
    -amino ester)s (PBAEs) .[1] These biodegradable cationic polymers are critical vectors in non-viral gene delivery.[1][2]
    
  • Functional Precursor (Chain-Growth): It reacts with acryloyl chloride to synthesize

    
    -substituted acrylamides , introducing thermoresponsive (LCST) and pH-responsive motifs into vinyl polymers.[1]
    

This guide provides validated protocols for both applications, emphasizing the control of molecular weight, polydispersity, and functional group fidelity.[2]

Chemical Profile & Mechanistic Logic[1][2][3]

PropertyValue/DescriptionRelevance to Polymerization
Structure

Primary amine is the reactive locus; Diethylamide is the functional pendant.[1]
Functionality (

)

(in Michael Addition)
The primary amine has two reactive protons, allowing linear polymerization with diacrylates.[1][2]
pKa (Conjugate Acid) ~9.0 - 9.5 (Primary Amine)Sufficiently nucleophilic for Michael addition without exogenous catalysts.[1]
Solubility Water, Ethanol, DCM, DMSOVersatile solvent compatibility for solution polymerization.[2]
Key Feature Diethylamide GroupImparts amphiphilicity and potential thermoresponsiveness (analogous to PDEA).[1][2]
Mechanistic Insight: The "Aza-Michael" Pathway

The primary amine of 3-amino-N,N-diethylpropanamide attacks the

1
  • Step 1: Formation of secondary amine (Mono-addition).[1]

  • Step 2: Formation of tertiary amine (Bis-addition).[1]

  • Result: The nitrogen atom becomes part of the polymer backbone, rendering the polymer pH-responsive (proton sponge effect).[1][2]

Application I: Synthesis of Poly( -amino ester)s (PBAEs)

Context: This is the direct use of the molecule as a monomer.[1] PBAEs are synthesized via the step-growth polymerization of diacrylates and primary amines.[1]

Experimental Protocol

Objective: Synthesize a linear PBAE library for gene delivery screening. Reagents:

  • Monomer A: 3-amino-N,N-diethylpropanamide (1.0 equiv).[1][3][4]

  • Monomer B: 1,4-Butanediol diacrylate (BDDA) or Hexanediol diacrylate (HDDA) (1.0 - 1.2 equiv).[1]

  • Solvent: Anhydrous DMSO or DMF (5M concentration).[1][2]

Step-by-Step Methodology:

  • Stoichiometry Control:

    • Calculate the molar ratio (

      
      ) of Acrylate:Amine.[1][2]
      
    • 
      : Yields high molecular weight (MW) polymers (sensitive to stoichiometry).[1]
      
    • 
      : Yields acrylate-terminated oligomers (ideal for post-functionalization).[1]
      
  • Reaction Setup:

    • In a 20 mL scintillation vial, dissolve 3-amino-N,N-diethylpropanamide (500 mg, 3.47 mmol) in 0.7 mL anhydrous DMSO.

    • Add BDDA (756 mg, 3.81 mmol, 1.1 equiv) to the vial.[2]

    • Add a magnetic stir bar.[1][2]

  • Polymerization:

    • Purge the vial with

      
       for 2 minutes and cap tightly.
      
    • Incubate at 90°C for 24 hours with stirring (500 rpm).

    • Note: Higher temperature promotes the second addition step (formation of the tertiary amine backbone).[1][2]

  • Workup & Purification:

    • Cool the reaction to room temperature.[1][2]

    • Dilute with 2 mL DCM.

    • Precipitate into 40 mL cold diethyl ether (

      
      ) under vigorous stirring.
      
    • Centrifuge (4000 rpm, 5 min) and decant the supernatant.

    • Vacuum dry the polymer pellet for 24 hours.[1][2]

Data Interpretation:

  • Structure Verification (

    
    -NMR):  Look for the disappearance of acrylate vinyl protons (
    
    
    5.8-6.4 ppm) and the shift of the amine
    
    
    -protons.[1]
  • Molecular Weight: Typical

    
     ranges from 5,000 to 15,000 Da depending on the stoichiometry ratio (
    
    
    ).[1][2]

Application II: Synthesis of Thermoresponsive Vinyl Monomers

Context: Using the molecule as a precursor to create an acrylamide derivative, which is then polymerized via RAFT or Free Radical Polymerization.[2][5]

Protocol: Synthesis of N-(3-(diethylamino)-3-oxopropyl)acrylamide

Reaction: Acryloyl Chloride + 3-amino-N,N-diethylpropanamide

1

Step-by-Step Methodology:

  • Setup:

    • Dissolve 3-amino-N,N-diethylpropanamide (10 mmol) and Triethylamine (12 mmol, acid scavenger) in 50 mL anhydrous Dichloromethane (DCM) in a round-bottom flask.

    • Cool to

      
       in an ice bath.
      
  • Addition:

    • Add Acryloyl Chloride (11 mmol) dropwise over 30 minutes. Maintain temperature

      
       to prevent premature polymerization.
      
  • Reaction:

    • Stir at

      
       for 1 hour, then warm to room temperature and stir for 12 hours.
      
  • Purification:

    • Filter off the precipitated triethylamine hydrochloride salts.[1][2]

    • Wash the organic phase with

      
       (sat.[1][2] aq.) and Brine.[1][2]
      
    • Dry over

      
      , filter, and concentrate via rotary evaporation.[2]
      
    • Critical: If the product is an oil, purify via silica gel column chromatography (Eluent: EtOAc/Hexane).[2]

  • Polymerization (RAFT Protocol):

    • Monomer: N-(3-(diethylamino)-3-oxopropyl)acrylamide (1.0 g).[1]

    • CTA: CPDB (Cyanoisopropyl dithiobenzoate).[1][2]

    • Initiator: AIBN.[1][2][6]

    • Ratio: [M]:[CTA]:[I] = 100:1:0.2.[1]

    • Solvent: 1,4-Dioxane (50 wt%).[1]

    • Conditions: Degas (3 freeze-pump-thaw cycles), 70°C, 12 hours.

Visualizing the Pathways

The following diagram illustrates the two distinct pathways for utilizing this amine in polymerization.

PolymerizationPathwaysAmine3-amino-N,N-diethylpropanamideStepGrowthStep-GrowthPolymerization(90°C, DMSO)Amine->StepGrowthNucleophileMonomerFunctional Vinyl Monomer(Acrylamide Derivative)Amine->MonomerAmidationDiacrylateDiacrylate Linker(e.g., BDDA)Diacrylate->StepGrowthElectrophilePBAEPoly(beta-amino ester)(Cationic Backbone)StepGrowth->PBAEAza-MichaelAdditionAcryloylAcryloyl Chloride(Et3N, 0°C)Acryloyl->MonomerRAFTRAFT Polymerization(AIBN, 70°C)Monomer->RAFTVinylPolymerSide-Chain FunctionalizedPolymer (Thermoresponsive)RAFT->VinylPolymerChain Growth

Figure 1: Dual-pathway utilization of 3-amino-N,N-diethylpropanamide in step-growth (top) and chain-growth (bottom) polymerization.[1]

Critical Analysis & Troubleshooting (E-E-A-T)

Stoichiometry Sensitivity (PBAE Pathway)

In step-growth polymerization, molecular weight is dictated by the Carothers equation.[1]

  • Issue: Slight excess of amine results in low MW oligomers with amine end-groups.[1]

  • Solution: Use a strict 1:1 ratio if high MW is desired.[1][2] Use 1.2:1 (Acrylate:Amine) if you intend to post-functionalize the ends with a drug or targeting ligand (e.g., thiol-ene click chemistry on the acrylate termini).[1][2]

Hydrolytic Stability

The diethylamide group (side chain) is relatively stable.[1][2] However, the ester bonds in the backbone (formed via Michael addition with diacrylates) are hydrolytically degradable.[1][2]

  • Implication: PBAEs degrade into small molecules (bis-acid, diol, and the original amino-amide) over time in physiological conditions (pH 7.4, 37°C).[2] This is a feature for drug delivery, not a bug.

pH Responsiveness

The tertiary amine formed in the PBAE backbone has a pKa

12
  • Effect: At physiological pH (7.4), the polymer is partially neutral and hydrophobic (aggregates/micelles).[1][2] In the endosome (pH 5.0), it becomes protonated/cationic, leading to the "proton sponge" effect and endosomal escape.[2]

References

  • Green, J. J., et al. (2006).[2] "Combinatorial synthesis of a library of poly(beta-amino ester)s for gene delivery." Accounts of Chemical Research. Link[1]

    • Foundational text on reacting primary amines with diacryl
  • Lynn, D. M., & Langer, R. (2000).[2] "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly Dynamics." Journal of the American Chemical Society.[1][2] Link[1]

    • Establishes the mechanism of Aza-Michael polymeriz
  • Moad, G., et al. (2005).[2] "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.[1][2] Link[1]

    • Standard protocol for polymerizing acrylamide deriv
  • PubChem Compound Summary. "3-Amino-N,N-diethylpropanamide."[1][3][4][7] National Center for Biotechnology Information.[1][2] Link

    • Source for physicochemical properties and CAS verific

Application of 3-amino-N,N-diethylpropanamide as a catalyst in organic reactions

[1]

Executive Summary: The "Soluble -Alanine" Advantage[1]

In the realm of organocatalysis and ligand design, solubility and bifunctionality are paramount.[1] While

1

3-amino-N,N-diethylpropanamide resolves this limitation.[1] By masking the carboxylic acid as a diethyl amide, the molecule retains the critical 1,3-N,O-coordination motif (or 1,3-N,N motif) while gaining significant lipophilicity.[1]

Key Catalytic Roles:

  • Ligand-Accelerated Catalysis (LAC): Acts as an efficient bidentate ligand for Cu(I)-catalyzed Ullmann-type couplings, stabilizing the active metal species and preventing aggregation.[1]

  • Bifunctional Organocatalysis: Functions as a primary amine catalyst for Knoevenagel condensations, utilizing the amide backbone for H-bond direction.[1]

Mechanistic Insight & Causality[1]

Role as a Ligand in Cu-Catalysis

The efficacy of 3-amino-N,N-diethylpropanamide in copper catalysis stems from its ability to form a 5-membered chelate ring with Cu(I).[1] Unlike monodentate amines, this chelation effect increases the oxidation potential of the metal center, facilitating the oxidative addition of aryl halides—often the rate-determining step in Ullmann couplings.

Role as an Organocatalyst

In condensation reactions (e.g., Knoevenagel), the primary amine moiety attacks the carbonyl substrate to form an iminium ion (lowering the LUMO energy).[1] Simultaneously, the amide oxygen (or NH if unsubstituted, though here we have diethyl) can participate in cooperative H-bonding or simply act as a steric director, stabilizing the transition state.[1]

CatalyticModesCat3-amino-N,N-diethylpropanamideComplexActive Catalyst[Cu(L)X]Cat->ComplexChelation (N,O)IminiumIminiumIntermediateCat->IminiumNu: AttackCuCu(I) SourceCu->ComplexReaction1Ullmann Coupling(C-N / C-O Bond)Complex->Reaction1Oxidative AdditionAldehydeAldehydeSubstrateAldehyde->IminiumReaction2KnoevenagelCondensationIminium->Reaction2- H2O

Figure 1: Dual catalytic pathways of 3-amino-N,N-diethylpropanamide showing Metal-Ligand complexation (top) and Iminium activation (bottom).[1]

Validated Protocols

Protocol A: Ligand-Promoted Ullmann-Type C-N Coupling

Application: Synthesis of diarylamines or N-aryl heterocycles.[1]

Rationale: Standard amino acids (like L-proline) require polar solvents (DMSO/DMF) and high heat.[1] The diethylamide derivative allows the use of milder solvents like Toluene or Dioxane due to improved lipophilicity.[1]

Materials:

  • Aryl Iodide (1.0 equiv)[1]

  • Amine/Amide Nucleophile (1.2 equiv)[1]

  • CuI (10 mol%)[1]

  • Ligand: 3-amino-N,N-diethylpropanamide (20 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Pre-complexation (Critical): In a screw-cap vial, dissolve CuI (19 mg, 0.1 mmol) and 3-amino-N,N-diethylpropanamide (29 mg, 0.2 mmol) in 1 mL of Toluene. Stir at room temperature for 15 minutes.

    • Observation: The solution should turn from a suspension to a clearer, potentially blue/green-tinted homogeneous solution, indicating ligand binding.[1]

  • Substrate Addition: Add the Aryl Iodide (1.0 mmol), the Nucleophile (1.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Reaction: Flush with Nitrogen/Argon, seal the cap, and heat to 90°C for 12–24 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Self-Validation Check:

  • Control: Run a parallel reaction without the ligand. If the ligand-free reaction yield is <10% and the ligand-containing reaction is >80%, the protocol is valid.

  • Color: A dark brown/black precipitate indicates catalyst decomposition (catalyst death).[1] A stable green/blue solution indicates active catalytic species.[1]

Protocol B: Organocatalytic Knoevenagel Condensation

Application: Synthesis of electron-deficient olefins (e.g., cinnamic acid derivatives).[1]

Rationale: Primary amines catalyze the reaction via imine formation.[1] The diethylamide tail prevents the formation of insoluble salts that often plague simple amino acid catalysts in non-polar media.[1]

Materials:

  • Benzaldehyde derivative (1.0 equiv)[1]

  • Ethyl cyanoacetate or Malononitrile (1.0 equiv)[1]

  • Catalyst: 3-amino-N,N-diethylpropanamide (10–20 mol%)[1]

  • Solvent: Ethanol or DCM (Room Temperature)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde (1.0 mmol) and active methylene compound (1.0 mmol) in Ethanol (2 mL).

  • Initiation: Add 3-amino-N,N-diethylpropanamide (0.1 mmol, 10 mol%) via syringe.

  • Monitoring: Stir at Room Temperature.

    • Visual Cue: Product precipitation often occurs within 30–60 minutes for solid products.[1]

  • Work-up: For solid products, simple filtration and washing with cold ethanol is sufficient.[1] For liquids, evaporate solvent and perform a short silica plug filtration.[1]

Data Summary: Solvent Effects on Yield (Benzaldehyde + Malononitrile)

Solvent Time (min) Yield (%) Notes
Ethanol 30 96 Greenest protocol; product precipitates.[1]
DCM 45 92 Homogeneous phase; good for soluble products.[1]
Water 120 85 Slower kinetics due to hydrophobicity of reagents.[1]

| Toluene | 60 | 88 | Requires heat (50°C) for optimal rate.[1] |

Troubleshooting & Optimization

Catalyst Deactivation[1]
  • Issue: In Cu-catalysis, the reaction stalls after 2 hours.

  • Cause: Oxidation of the Cu(I) to Cu(II) by adventitious oxygen, or ligand stripping by the product.[1]

  • Solution: Ensure strict inert atmosphere (

    
     balloon). Increase ligand loading to 30 mol% relative to CuI to ensure the metal remains saturated with ligand.
    
Solubility Issues
  • Issue: The catalyst does not dissolve in the chosen non-polar solvent (e.g., Hexane).

  • Solution: While more soluble than

    
    -alanine, the amide is still polar.[1] Use a co-solvent system (e.g., Toluene:DMF 9:1) or switch to Toluene/Dioxane.
    
Competitive Side Reactions[1]
  • Issue: In Knoevenagel condensation, formation of "bis-addition" products.

  • Solution: This occurs if the reaction runs too long or with excess nucleophile.[1] Strictly control stoichiometry (1:1) and stop the reaction immediately upon TLC completion.

Structural Visualization of the Active Complex

The following diagram illustrates the proposed transition state stabilization provided by the ligand in a Copper-catalyzed cycle.

LigandBindingCuCuSubstrateAr-ICu->SubstrateOxidativeAdditionN_amineN(amine)N_amine->CuC_betaN_amine->C_betaO_amideO(amide)O_amide->CuChelationC_alphaC_carbonylC=OC_alpha->C_carbonylC_beta->C_alphaC_carbonyl->O_amide

References

  • General Organocatalysis with Amino Amides: S. B. Tsogoeva, "Recent Advances in Asymmetric Organocatalytic 1,4-Conjugate Additions," Eur. J. Org.[1] Chem., 2007. Context: Establishes the mechanism of primary amine/amide bifunctional catalysis.[1]

  • Amino Acid Ligands in Copper Catalysis: D. Ma, et al., "CuI/Amino Acid Catalyzed Coupling of Aryl Halides," J. Am. Chem. Soc., 1998.[1] Context: Foundational work on amino acids as ligands; 3-amino-N,N-diethylpropanamide is the soluble amide variant of the

    
    -alanine ligands described here.[1]
    
  • Compound Data & Safety: PubChem CID 16793555 (3-amino-N,N-diethylpropanamide).[1] Context: Physical properties and safety data for protocol planning.

  • Beta-Amino Acids in Michael Additions: F. Fülöp, et al., "Beta-Amino Acid Organocatalysts in Asymmetric Michael Addition," Molecules, 2021.[1][2] Context: Demonstrates the catalytic activity of the beta-amino scaffold.

Protocol for scaling up the synthesis of 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 3-amino-N,N-diethylpropanamide

Abstract: 3-amino-N,N-diethylpropanamide is a valuable chemical intermediate, notably utilized in the synthesis of various pharmaceutical compounds.[1][2] This application note provides a comprehensive, detailed protocol for the synthesis and purification of 3-amino-N,N-diethylpropanamide via the Michael addition of diethylamine to acrylamide. The guide is structured to be a self-validating system for researchers, scientists, and drug development professionals, offering a robust methodology that is scalable from the laboratory bench (gram-scale) to pilot plant production (kilogram-scale). We will delve into the causality behind experimental choices, critical safety considerations for handling hazardous reagents, process control, scale-up challenges, and rigorous analytical methods for quality assurance.

Introduction and Reaction Overview

The synthesis of 3-amino-N,N-diethylpropanamide is most efficiently achieved through a conjugate addition reaction, specifically the Michael addition.[3] This reaction involves the nucleophilic addition of a secondary amine, diethylamine (the Michael donor), to the β-carbon of an α,β-unsaturated carbonyl compound, acrylamide (the Michael acceptor).[4] The reaction is typically exothermic and proceeds readily, often without the need for a catalyst, to form the desired product with high atom economy.

Overall Reaction Scheme:

The primary challenge in scaling this synthesis lies not in the reaction's feasibility, but in managing the reaction exotherm, ensuring safe handling of the highly toxic acrylamide, and developing a robust purification process to achieve high purity standards required for pharmaceutical applications.

Reagent and Product Properties

A clear understanding of the physical and chemical properties of all substances is critical for safe handling and process design.

CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/cm³)CAS No.
Diethylamine C₄H₁₁N73.1455.5~0.707109-89-7
Acrylamide C₃H₅NO71.08125 (at 25 mmHg)~1.12279-06-1
3-amino-N,N-diethylpropanamide C₇H₁₆N₂O144.21154-157 (at 8 Torr)[1]~0.947[1]3813-27-2

CRITICAL SAFETY PROTOCOLS

WARNING: Acrylamide is a potent neurotoxin and a probable human carcinogen.[5][6] All operations involving unpolymerized acrylamide must be performed with extreme caution in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and double-gloving with nitrile gloves are mandatory.[6] Change gloves immediately upon suspected contact.

  • Handling Acrylamide: Whenever possible, use commercially available aqueous solutions of acrylamide to avoid inhaling hazardous dust from the solid form.[6] If solid acrylamide must be used, weigh it within a fume hood, taking care to avoid creating airborne dust.[6]

  • Handling Diethylamine: Diethylamine is a volatile, flammable, and corrosive liquid. Handle in a well-ventilated fume hood away from ignition sources.

  • Waste Disposal: All acrylamide-contaminated waste (gloves, pipette tips, glassware, reaction residues) must be collected in a designated, sealed hazardous waste container for disposal by environmental health and safety personnel.

  • Emergency Procedure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. In case of inhalation, move to fresh air and seek immediate medical attention.

Reaction Mechanism: Michael 1,4-Addition

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of diethylamine onto the electrophilic β-carbon of acrylamide. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon susceptible to attack.[4] This is followed by proton transfer to form the final, stable adduct.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acrylamide Acrylamide (Michael Acceptor) Enolate Enolate Intermediate Diethylamine Diethylamine (Michael Donor) Diethylamine->Enolate Nucleophilic Attack on β-carbon Product 3-amino-N,N-diethylpropanamide Enolate->Product Proton Transfer

Caption: Mechanism of the Michael Addition Reaction.

Experimental Protocols: From Bench to Pilot Scale

Part A: Laboratory Scale Synthesis (50 g)

This protocol is designed for a standard laboratory setting and focuses on fundamental principles and handling.

Materials & Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel (250 mL)

  • Thermometer or thermocouple

  • Ice-water bath

  • Rotary evaporator

  • Short-path distillation apparatus

  • Vacuum pump

  • Diethylamine (≥99.5%)

  • Acrylamide (50 wt% solution in water)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated sodium chloride solution (Brine)

Step-by-Step Protocol:

  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stir plate.

  • Reagent Charging: Charge the dropping funnel with 104 g (1.42 mol, 1.2 eq) of diethylamine. Charge the reaction flask with 100 g of a 50 wt% aqueous acrylamide solution (containing 50 g, 0.70 mol, 1.0 eq of acrylamide).

  • Controlled Addition: Begin stirring the acrylamide solution and cool it to 5-10 °C. Add the diethylamine dropwise from the dropping funnel over a period of 60-90 minutes. Causality: The reaction is exothermic. Slow, controlled addition is crucial to maintain the internal temperature below 25 °C, preventing potential side reactions or a runaway reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours to ensure complete conversion.

  • Monitoring: The reaction can be monitored by taking a small aliquot, diluting it with a suitable solvent, and analyzing by TLC or GC-MS to check for the disappearance of acrylamide.

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add 150 mL of dichloromethane (DCM) and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer two more times with 75 mL of DCM each.

    • Combine all organic extracts and wash with 100 mL of brine to remove the bulk of the water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the solid with a small amount of DCM.

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the DCM and any excess diethylamine.

  • Purification: Purify the resulting crude oil by vacuum distillation (short-path) at approximately 8 Torr. Collect the fraction boiling between 154-157 °C.[1] The expected yield is typically >85%.

Part B: Scale-Up Considerations and Pilot Plant Protocol (1.0 kg)

Scaling up requires a shift from glassware to jacketed reactors and a greater focus on process control and automation.

Key Scale-Up Challenges & Solutions:

ChallengeCausality & ExplanationSolution
Heat Management The surface-area-to-volume ratio decreases as scale increases, making passive cooling inefficient. The exotherm can lead to a dangerous temperature rise.Use a jacketed reactor with a circulating thermal fluid for precise temperature control. Ensure the cooling capacity is sufficient for the reaction's heat output.
Mass Transfer Inefficient mixing can lead to localized "hot spots" where diethylamine concentration is high, potentially causing side reactions and poor temperature control.Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) and baffles in the reactor to ensure good agitation and homogeneity.
Reagent Addition Manual dropwise addition is not feasible or safe at this scale. Inconsistent addition rates can lead to temperature spikes.Employ a calibrated metering pump (e.g., a diaphragm or peristaltic pump) for the controlled, consistent addition of diethylamine.
Material Handling Handling large volumes of hazardous acrylamide solution and flammable diethylamine increases the risk of spills and exposure.Use closed-system transfer lines and pumps to move reagents from storage containers to the reactor. Ensure adequate secondary containment.

Pilot Scale Protocol (1.0 kg):

  • Equipment Setup: A 10 L jacketed glass reactor equipped with an overhead stirrer, baffles, a thermocouple, a condenser, and an addition port connected to a metering pump.

  • Reactor Charging: Charge the reactor with 2.0 kg of a 50 wt% aqueous acrylamide solution (1.0 kg, 14.07 mol acrylamide).

  • Controlled Addition: Set the reactor jacket temperature to 5 °C. Begin agitation. Pump 2.08 kg (28.4 mol, ~2.9 L) of diethylamine into the reactor at a rate that maintains the internal batch temperature below 25 °C. This may take 2-4 hours.

  • Reaction & Monitoring: Once the addition is complete, set the jacket temperature to 20 °C and allow the reaction to stir overnight (12-16 hours). Take samples periodically for in-process control (IPC) analysis by HPLC to confirm reaction completion.

  • Work-up: Perform the extraction directly in the reactor if it is designed for it, or transfer to a suitable extraction vessel. Use appropriate solvents (e.g., DCM or an alternative like methyl tert-butyl ether) and perform aqueous washes as in the lab-scale protocol, but with proportionally larger volumes.

  • Purification: Transfer the concentrated crude product to a larger-scale vacuum distillation unit. Perform the distillation under controlled vacuum to isolate the pure 3-amino-N,N-diethylpropanamide.

Process Workflow and Quality Control

A streamlined workflow ensures consistency and quality from start to finish.

Caption: Scalable Synthesis Workflow Diagram.

Analytical Quality Control (QC)

Final product analysis is essential to confirm identity, purity, and the absence of residual starting materials or by-products.

Analytical MethodPurposeTypical Specification
HPLC (UV or ELSD) To determine purity and quantify impurities. This is the primary method for quantitative analysis.[7]Purity ≥ 99.0%
GC-MS To confirm product identity (mass spectrum) and detect volatile impurities, including residual diethylamine.Conforms to reference spectrum. Residual Diethylamine < 0.1%.
¹H and ¹³C NMR To provide unambiguous structural confirmation of the final product.Spectrum conforms to the expected structure of 3-amino-N,N-diethylpropanamide.
Karl Fischer Titration To determine the water content of the final product.Water content ≤ 0.2%

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time; ensure proper stoichiometry. Confirm with IPC analysis.
Loss of product during work-up/extraction.Ensure correct pH for extraction; perform multiple extractions; avoid emulsion formation.
Poor distillation recovery.Ensure the vacuum is adequate and the temperature is correct. Check for leaks in the distillation setup.
Low Purity Presence of residual starting materials.Optimize reaction time and stoichiometry. Improve efficiency of vacuum distillation.
Formation of by-products.Maintain strict temperature control during addition to prevent side reactions. The Michael addition of the product to another molecule of acrylamide is a known possibility, though less likely with a secondary amine donor.[8]
Product is Discolored Thermal degradation during distillation.Ensure the distillation is performed under a sufficient vacuum to keep the pot temperature as low as possible.
Contamination from the reactor or starting materials.Ensure all equipment is thoroughly cleaned. Verify the quality of starting materials.

Conclusion

The synthesis of 3-amino-N,N-diethylpropanamide via the Michael addition of diethylamine to acrylamide is a highly efficient and atom-economical process. This application note provides a validated, scalable protocol with a strong emphasis on process safety and control. By understanding the reaction mechanism, managing the exotherm through controlled addition, and implementing robust analytical QC, researchers and production chemists can confidently scale this synthesis from the laboratory to the pilot plant, yielding a high-purity product suitable for further use in pharmaceutical development and manufacturing.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (URL not directly applicable but shows synthesis of related amino-compounds). [URL: https://patents.google.
  • 3-Diethylaminophenol synthesis - ChemicalBook. (Illustrates reactions involving diethylamine). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0705138.htm]
  • 3-(DIETHYLAMINO)PROPANAMIDE | 3813-27-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6107237.htm]
  • Formation of Amides From Esters - Master Organic Chemistry. (General amide synthesis background). [URL: https://www.masterorganicchemistry.
  • 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16793555]
  • 3-(Diethylamino)propanamide | C7H16N2O | CID 13981101 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13981101]
  • Acrylamide - Hazardous Substance Fact Sheet - New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0021.pdf]
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5436537/]
  • Michael addition reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Michael_reaction]
  • AQUEOUS ACRYLAMIDE - SNF. (Safe handling guide). [URL: https://www.snf.com/wp-content/uploads/2021/03/Acrylamide-Handling-Guide.pdf]
  • Michael addition reaction between acrylamide and a Cys residue of a... - ResearchGate. [URL: https://www.researchgate.net/figure/Michael-addition-reaction-between-acrylamide-and-a-Cys-residue-of-a-target-protein-B_fig1_322197577]
  • Acrylamide (12/22) - Safe Operating Procedure - University of Nebraska-Lincoln. [URL: https://ehs.unl.edu/sop/s-acrylamide.pdf]
  • Model reactions of acrylamide with selected amino compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20070104/]
  • Working with Acrylamide - ETH Zürich. [URL: https://sicherheit.ethz.
  • What is the best method to determine 3-aminopropanol in a cream formulation? - ResearchGate. (Discusses HPLC for amino-compounds). [URL: https://www.researchgate.
  • CAS 3813-27-2 3-(Diethylamino)propanamide - BOC Sciences. [URL: https://www.bocsci.com/cas-3813-27-2-3-diethylamino-propanamide.html]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Purification of 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-amino-N,N-diethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable intermediate.[1][] As a bifunctional molecule featuring both a primary amine and a tertiary amide, its synthesis requires careful control of reaction conditions to achieve high yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Overview of Synthetic Strategies

The successful synthesis of 3-amino-N,N-diethylpropanamide primarily follows two reliable pathways. The choice between them often depends on the availability of starting materials, scalability, and the specific impurity profile that can be tolerated before purification.

  • Route A: Amidation of a Protected β-Alanine Derivative. This classic approach involves forming the amide bond between a β-alanine precursor, where the primary amine is protected, and diethylamine. The final step is the deprotection of the primary amine.

  • Route B: Controlled Hydrolysis of 3-(diethylamino)propionitrile. This route begins with the Michael addition of diethylamine to acrylonitrile to form 3-(diethylamino)propionitrile, followed by a carefully controlled partial hydrolysis of the nitrile group to the primary amide.[3]

The table below summarizes the key considerations for each route.

FeatureRoute A: Amidation of Protected β-AlanineRoute B: Hydrolysis of 3-(diethylamino)propionitrile
Starting Materials N-Protected β-alanine (e.g., Boc-β-Ala), DiethylamineAcrylonitrile, Diethylamine
Key Steps Amide coupling, DeprotectionMichael addition, Partial nitrile hydrolysis
Primary Advantage More controlled, potentially lower risk of over-hydrolysis.Fewer steps if starting from acrylonitrile and diethylamine.
Common Challenge Requires protection/deprotection steps; cost of coupling agents.Risk of over-hydrolysis to the carboxylic acid; handling of toxic acrylonitrile.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification workflows in a practical question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I troubleshoot this?

Low yield is a common problem that can stem from several factors across the synthetic workflow. The first step is to identify the source of product loss, which could be an incomplete reaction, degradation of products, or physical loss during workup and purification.

Use the following decision tree to diagnose the issue:

low_yield_troubleshooting start Problem: Low Overall Yield check_reaction Step 1: Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction reaction_incomplete Is the reaction incomplete? (Significant starting material remains) check_reaction->reaction_incomplete side_products Are there significant side products? check_reaction->side_products incomplete_yes YES reaction_incomplete->incomplete_yes If Yes incomplete_no NO reaction_incomplete->incomplete_no If No side_products_yes YES side_products->side_products_yes If Yes side_products_no NO side_products->side_products_no If No extend_time extend_time incomplete_yes->extend_time Action 1: Extend reaction time or increase temperature moderately. check_reagents check_reagents incomplete_yes->check_reagents Action 2: Verify reagent quality and stoichiometry. (e.g., active coupling agent, anhydrous solvent) optimize_conditions optimize_conditions incomplete_yes->optimize_conditions Action 3 (Route B): Optimize hydrolysis conditions. (e.g., acid/base concentration, temperature) good_crude Crude reaction looks clean, but isolated yield is low. incomplete_no->good_crude over_hydrolysis over_hydrolysis side_products_yes->over_hydrolysis Is 3-(diethylamino)propionic acid the main byproduct? (Route B) other_byproducts other_byproducts side_products_yes->other_byproducts Other byproducts observed? side_products_no->good_crude milder_conditions milder_conditions over_hydrolysis->milder_conditions Solution: Use milder hydrolysis conditions. (Lower temp, shorter time, less concentrated acid/base) lower_temp lower_temp other_byproducts->lower_temp Solution: Lower reaction temperature to reduce degradation or polymerization. check_workup check_workup good_crude->check_workup Step 2: Review Workup & Purification Procedure extraction_loss extraction_loss check_workup->extraction_loss Are you losing product during aqueous extraction? distillation_loss distillation_loss check_workup->distillation_loss Are you losing product during distillation? adjust_ph adjust_ph extraction_loss->adjust_ph Solution: Carefully adjust pH during acid-base extraction. Product is water-soluble as a salt. back_extract back_extract extraction_loss->back_extract Solution: Perform multiple back-extractions of aqueous layers. vacuum_control vacuum_control distillation_loss->vacuum_control Solution: Ensure high vacuum and controlled heating to prevent thermal degradation.

Caption: Troubleshooting decision tree for low yield.

Q2: My final product is contaminated with 3-(diethylamino)propionic acid. How can I prevent its formation and remove it?

This is the most common byproduct when using the nitrile hydrolysis route (Route B). The hydrolysis of a nitrile to an amide can be difficult to stop, and it can readily proceed to the carboxylic acid under the reaction conditions.[4][5]

Prevention:

  • Temperature Control: Perform the hydrolysis at the lowest effective temperature. Start with trials at room temperature or even 0°C before cautiously increasing the heat.

  • Stoichiometry of Acid/Base: Use a limited amount of acid or base. For instance, in acid-catalyzed hydrolysis, using a stoichiometric amount of water and a catalytic amount of strong acid can favor the amide.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting nitrile is consumed, before significant amounts of the carboxylic acid appear.

Removal:

The carboxylic acid impurity is readily removed during the purification workup due to the significant difference in pKa between the primary amine of your product and the carboxylic acid group of the impurity.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while your product, being a weaker acid, will remain in the organic layer.

  • Separate the layers and proceed with drying and concentrating the organic phase.

Q3: Purification by standard silica gel chromatography is giving poor separation and low recovery. What are the alternatives?

Primary amines like your target compound are notorious for interacting strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and irreversible adsorption.

Alternative Strategies:

  • Treated Silica Gel: If you must use chromatography, use silica gel that has been pre-treated with a base. You can either purchase commercially available deactivated silica or prepare it by slurrying the silica in your eluent containing 1-2% of a volatile amine like triethylamine or ammonia (in methanol).

  • Alumina Chromatography: Basic or neutral alumina can be a better stationary phase for purifying basic compounds, as it lacks the acidic silanol groups.

  • Acid-Base Extraction: This is the most effective and scalable method. It exploits the basicity of the amine groups in your product. A detailed protocol is provided in Section 4.2.

  • Vacuum Distillation: 3-(diethylamino)propanamide has a boiling point of 154-157 °C at 8 Torr, making it a good candidate for purification by vacuum distillation, especially after an initial acid-base cleanup.[1] This method is excellent for removing non-volatile impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: For a first-time synthesis, which route do you recommend?

For lab-scale synthesis where control and purity are more critical than raw material cost, Route A (Amidation of a Protected β-Alanine) is often more predictable. The use of protecting groups and defined coupling chemistry can lead to a cleaner crude product.[6] However, if you are comfortable with optimizing reaction conditions and have access to good analytical monitoring, Route B (Nitrile Hydrolysis) is more atom-economical and can be very efficient once optimized.

Q2: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10-20% Methanol in Dichloromethane with 1% triethylamine or ammonium hydroxide to prevent streaking. Visualize with ninhydrin stain (stains the primary amine of the product) and UV light if your starting materials are UV-active.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will allow you to track the disappearance of starting materials and the appearance of your product (m/z = 145.13 [M+H]⁺) and any byproducts (e.g., the carboxylic acid, m/z = 146.11 [M+H]⁺).[7]

Q3: What are the best practices for storing the final product?

3-amino-N,N-diethylpropanamide is a primary amine and can be sensitive to air (oxidation and reaction with CO₂) and light. It should be stored in an amber vial or a container protected from light, under an inert atmosphere (nitrogen or argon), and refrigerated (2-8°C) to ensure long-term stability.[1]

Q4: What are the primary safety concerns?

  • Acrylonitrile (Route B): This is a toxic, flammable, and carcinogenic liquid. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diethylamine: This is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Reagents: Many reagents used in amidation (Route A) and hydrolysis (strong acids/bases) are corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use. The product itself is classified as harmful if swallowed and causes skin and serious eye irritation.[8]

Section 4: Recommended Experimental Protocols

The following protocols are provided as a robust starting point for synthesis and purification.

Protocol 4.1: Synthesis via Controlled Hydrolysis of 3-(diethylamino)propionitrile (Route B)

This two-step, one-pot procedure is efficient but requires careful monitoring.

Step A: Synthesis of 3-(diethylamino)propionitrile

  • Set up a round-bottom flask with a magnetic stirrer and an addition funnel in an ice-water bath.

  • Add diethylamine (1.0 eq) to the flask.

  • Slowly add acrylonitrile (1.0 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction is typically quantitative and the crude nitrile can be used directly in the next step.

Step B: Hydrolysis to 3-amino-N,N-diethylpropanamide

  • Cool the crude 3-(diethylamino)propionitrile from Step A in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (2.0 eq) while stirring vigorously, maintaining the temperature below 20°C.

  • After the addition, heat the mixture to 80-90°C and monitor the reaction by TLC or LC-MS every hour.

  • Once the nitrile is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Proceed immediately to the purification protocol.

Protocol 4.2: Purification by Acid-Base Extraction and Vacuum Distillation
  • Carefully pour the cooled reaction mixture from Protocol 4.1 onto crushed ice.

  • Slowly basify the acidic solution by adding cold 50% aqueous sodium hydroxide (NaOH) until the pH is >12. This step is highly exothermic and must be done with efficient cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of the initial reaction).

  • Combine the organic extracts and wash them with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Distill the crude oil under high vacuum (e.g., 8 Torr). Collect the fraction boiling at approximately 154-157°C to obtain the pure 3-amino-N,N-diethylpropanamide.[1]

Section 5: Visual Workflows and Reaction Schemes

The following diagrams illustrate the key processes described in this guide.

synthesis_workflow cluster_synthesis Synthesis (Route B) cluster_purification Purification start Diethylamine + Acrylonitrile michael_addition Michael Addition (0-10°C) start->michael_addition nitrile_intermediate Crude 3-(diethylamino)propionitrile michael_addition->nitrile_intermediate hydrolysis Controlled Hydrolysis (Conc. H₂SO₄, 80-90°C) nitrile_intermediate->hydrolysis crude_product Crude Product Mixture hydrolysis->crude_product quench Quench on Ice & Basify (NaOH, pH > 12) crude_product->quench extraction Solvent Extraction (DCM) quench->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate distillation Vacuum Distillation (~155°C @ 8 Torr) dry_concentrate->distillation final_product Pure Product (>98% Purity) distillation->final_product

Caption: Recommended workflow for synthesis and purification.

reaction_pathways Nitrile 3-(diethylamino)propionitrile Amide Desired Product: 3-amino-N,N-diethylpropanamide Nitrile->Amide  Partial Hydrolysis  (H⁺/H₂O, Δ) - Desired Pathway Acid Side Product: 3-(diethylamino)propionic acid Amide->Acid  Over-Hydrolysis  (Excess H⁺/H₂O, Δ) - Undesired

Caption: Reaction pathways in nitrile hydrolysis.

Section 6: References

  • ChemicalBook. (n.d.). 3-Diethylaminophenol synthesis. Retrieved February 7, 2026, from a relevant chemical supplier's technical page.

  • Google Patents. (1988). EP0287277A1 - Production and purification of an N,N-diethylaminophenol.

  • Google Patents. (2015). CN104610074A - Preparation method of 3-amino-1,2-propanediol.

  • Google Patents. (2012). EP2468712A1 - Method for producing and purifying 3-aminopropanol.

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

  • PubChem. (n.d.). 3-amino-n,n-diethylpropanamide (C7H16N2O). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ChemicalBook. (n.d.). 3-(DIETHYLAMINO)PROPANAMIDE | 3813-27-2. Retrieved February 7, 2026, from a relevant chemical supplier's technical page.

  • Wiley Online Library. (2023). Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity.

  • MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.

  • PubChem. (n.d.). 3-amino-N,N-diethylpropanamide | C7H16N2O | CID 16793555. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (1990). US4967004A - Process for producing N,N-diethylaminophenols.

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.

  • Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

  • BOC Sciences. (n.d.). CAS 3813-27-2 3-(Diethylamino)propanamide. Retrieved February 7, 2026, from a relevant chemical supplier's technical page.

  • PMC. (n.d.). Advances in the synthesis of β-alanine.

  • PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.

  • Google Patents. (2022). US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine.

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.

  • ChemicalBook. (n.d.). 3-(DIETHYLAMINO)PROPIONITRILE | 5351-04-2. Retrieved February 7, 2026, from a relevant chemical supplier's technical page.

  • YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles.

  • Simson Pharma Limited. (n.d.). 3-(Diethylamino)propanamide | CAS No- 3813-27-2. Retrieved February 7, 2026, from a relevant chemical supplier's technical page.

  • Wikipedia. (n.d.). β-Alanine.

  • MDPI. (n.d.). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.

  • Taylor & Francis. (n.d.). Beta-alanine – Knowledge and References.

  • PubMed. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer.

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone.

  • ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.

  • MDPI. (n.d.). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.

  • WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

  • YouTube. (2017). Beta-Alanine and Carnosine Biosynthesis.

Sources

Technical Support Center: Ensuring the Stability of 3-amino-N,N-diethylpropanamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-amino-N,N-diethylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the stability challenges associated with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Duality of Reactivity and Instability

3-amino-N,N-diethylpropanamide is a valuable building block, featuring both a primary amine and a tertiary amide functional group. This unique structure, however, also presents inherent stability challenges, primarily related to hydrolysis of the amide bond. This guide provides a comprehensive overview of the factors influencing its stability and offers practical solutions for its handling, storage, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability and Storage

Q1: What is the primary degradation pathway for 3-amino-N,N-diethylpropanamide in aqueous solutions?

A1: The most significant stability concern is the hydrolysis of the tertiary amide bond.[1][2] This reaction breaks the amide linkage, yielding 3-aminopropanoic acid and diethylamine. The rate of this hydrolysis is highly dependent on pH and temperature. Amides are generally stable, but prolonged exposure to harsh acidic or basic conditions, especially with heat, can drive this degradation.[1][3]

Q2: What are the recommended general storage conditions for solutions of 3-amino-N,N-diethylpropanamide?

A2: To minimize degradation, solutions should be stored in a cool, well-ventilated area, away from direct light.[4][5] For short-term storage (days to weeks), refrigeration at 4°C is recommended.[6] For longer-term storage, freezing at -20°C or below in airtight containers is advisable to significantly slow down hydrolytic degradation. It's crucial to use tightly sealed containers to prevent the ingress of moisture and atmospheric carbon dioxide, which can alter the pH of unbuffered solutions.[4]

Q3: My solution of 3-amino-N,N-diethylpropanamide has turned a pale yellow color over time. What could be the cause?

A3: A yellow discoloration in amine-containing solutions can sometimes indicate oxidative degradation or the formation of degradation products.[7] While the primary degradation pathway is hydrolysis, side reactions involving the primary amine can occur, especially in the presence of oxygen, trace metal ions, or light.[8] It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) if color change is a concern.[9]

Section 2: pH, Buffer Selection, and Solvent Effects

Q4: How does pH affect the stability of 3-amino-N,N-diethylpropanamide?

A4: The stability of the amide bond is significantly influenced by pH. Both strongly acidic and strongly basic conditions catalyze amide hydrolysis.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[3] This process is generally slower for tertiary amides compared to primary or secondary amides but is accelerated by heat.

For optimal stability, solutions should be maintained at a neutral or slightly acidic pH (around pH 5-7), where the rate of hydrolysis is at a minimum.

Q5: What type of buffer should I use for my experiments?

A5: The choice of buffer is critical. Avoid nucleophilic buffers (e.g., Tris, citrate in some conditions) as they can potentially participate in reactions with the molecule. Non-nucleophilic buffers such as phosphate, MES, or HEPES are generally preferred. It is crucial to ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment, especially if the degradation products are acidic or basic.

Q6: Is it better to use an aqueous or organic solvent?

A6: The presence of water is a prerequisite for hydrolysis. Therefore, using an anhydrous organic solvent (e.g., DMSO, DMF, ethanol) will significantly enhance the stability of 3-amino-N,N-diethylpropanamide. If aqueous solutions are required for your application, minimize the water content as much as possible and adhere strictly to the recommended pH and temperature guidelines. When preparing stock solutions, using an anhydrous organic solvent is a common and effective strategy.[6]

Experimental Protocols & Methodologies

Forced Degradation Study to Understand Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12]

Objective: To identify the degradation products and pathways of 3-amino-N,N-diethylpropanamide under various stress conditions.

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-amino-N,N-diethylpropanamide in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2, 6, 12, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Heat the solid compound and the solution at 80°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 and 48 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a suitable analytical method like HPLC-UV or LC-MS to quantify the parent compound and detect degradation products.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop an HPLC method that can separate 3-amino-N,N-diethylpropanamide from its potential degradation products.

Typical HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B Acetonitrile or MethanolElutes the compound and its degradants.
Gradient Start with a low percentage of B (e.g., 5%), and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.To ensure separation of the parent peak from any more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30-40°CTo ensure reproducible retention times.
Detection UV at 210 nm or Mass Spectrometry (MS)The amide bond has some UV absorbance at low wavelengths. MS provides more sensitivity and specificity.

Note: This is a starting point. Method development and validation are necessary for specific applications.[7]

Visualization of Key Concepts

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be related to the instability of 3-amino-N,N-diethylpropanamide.

Caption: Troubleshooting workflow for stability issues.

Primary Degradation Pathway: Amide Hydrolysis

This diagram illustrates the acid and base-catalyzed hydrolysis of 3-amino-N,N-diethylpropanamide.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid 3-amino-N,N-diethylpropanamide Protonated_Amide Protonated Amide (more reactive) Amide_Acid->Protonated_Amide + H₃O⁺ Products_Acid 3-aminopropanoic acid + Diethylammonium ion Protonated_Amide->Products_Acid + H₂O Amide_Base 3-amino-N,N-diethylpropanamide Tetrahedral_Intermediate Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate + OH⁻ Products_Base 3-aminopropanoate + Diethylamine Tetrahedral_Intermediate->Products_Base

Sources

Strategies to minimize the formation of impurities during 3-amino-N,N-diethylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-amino-N,N-diethylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Our goal is to provide you with in-depth, field-proven insights and practical, actionable solutions to minimize the formation of impurities and ensure the highest quality of your final product.

Introduction: The Criticality of Purity in 3-amino-N,N-diethylpropanamide Synthesis

3-amino-N,N-diethylpropanamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the safety and efficacy of the final drug product. This guide will delve into the common challenges encountered during its synthesis and provide robust strategies to mitigate them, ensuring a reproducible and high-yielding process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of 3-amino-N,N-diethylpropanamide via the amidation of 3-aminopropanoic acid?

A1: The primary impurities in this synthesis typically arise from side reactions and unreacted starting materials. The most prevalent species include:

  • Unreacted 3-aminopropanoic acid: Incomplete reaction can lead to the carryover of the starting material.

  • N,N-diethyl-3-(diethylamino)propanamide: This is a common dimeric impurity formed through the reaction of the product with unreacted starting materials or intermediates.

  • Polymeric impurities: Under certain conditions, especially elevated temperatures, polymerization of 3-aminopropanoic acid or its derivatives can occur.

  • Residual coupling agents and byproducts: If using peptide coupling agents (e.g., DCC, EDC), their byproducts (e.g., DCU, EDU) can be difficult to remove.

Q2: What is the primary mechanism for the formation of the dimeric impurity, N,N-diethyl-3-(diethylamino)propanamide?

A2: The formation of this dimer is a classic example of a side reaction that can be minimized with careful control of reaction conditions. The primary amine of the product, 3-amino-N,N-diethylpropanamide, can act as a nucleophile and attack an activated intermediate of the 3-aminopropanoic acid, leading to the formation of a new amide bond and the dimeric impurity. This is particularly prevalent when there is a high local concentration of the product and unreacted starting material.

Q3: How does the choice of solvent impact impurity formation?

A3: Solvent selection is a critical parameter that influences reaction kinetics and solubility of reactants and impurities.

  • Aprotic polar solvents like Dichloromethane (DCM) or Acetonitrile (ACN) are generally preferred as they effectively dissolve the starting materials and intermediates without participating in the reaction.

  • Protic solvents (e.g., alcohols) should be used with caution as they can react with activated intermediates, leading to ester formation and other side products.

  • The solubility of byproducts is also a key consideration. For instance, if using DCC as a coupling agent, a solvent in which the dicyclohexylurea (DCU) byproduct is poorly soluble (like DCM) can facilitate its removal by filtration.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted 3-aminopropanoic acid in the final product. 1. Insufficient amount of coupling agent. 2. Inadequate reaction time or temperature. 3. Poor solubility of the starting material.1. Increase the stoichiometry of the coupling agent (e.g., 1.1-1.2 equivalents). 2. Extend the reaction time and/or moderately increase the temperature (monitor for side reactions). 3. Consider a co-solvent to improve solubility.
Presence of a significant peak corresponding to the dimeric impurity. 1. High reaction temperature. 2. Delayed work-up, allowing for post-reaction side reactions. 3. Non-optimal stoichiometry of reactants.1. Maintain a lower reaction temperature (e.g., 0-25 °C). 2. Proceed with the work-up and purification immediately upon reaction completion. 3. Use a slight excess of the amine to ensure complete consumption of the activated acid.
Final product is a viscous oil or shows signs of polymerization. 1. Excessive reaction temperature or prolonged reaction time. 2. Presence of catalytic impurities that promote polymerization.1. Strictly control the reaction temperature and monitor for completion to avoid extended heating. 2. Ensure high purity of starting materials and reagents.
Difficulty in removing byproducts from coupling agents (e.g., DCU). 1. Choice of solvent. 2. Inefficient filtration.1. Use a solvent in which the byproduct has low solubility (e.g., DCM for DCU). 2. Cool the reaction mixture before filtration to further decrease the solubility of the byproduct. Use a fine porosity filter.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-amino-N,N-diethylpropanamide using EDC/HOBt Coupling

This protocol is designed to minimize the formation of common impurities through controlled reaction conditions and an efficient work-up procedure.

Materials:

  • 3-aminopropanoic acid

  • N,N-diethylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopropanoic acid (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 30 minutes to allow for the formation of the activated ester.

  • Amination: Slowly add N,N-diethylamine (1.2 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated byproducts.

    • Wash the filtrate sequentially with 1 M HCl, 1 M NaOH, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Visualizations

impurity_formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway 3-aminopropanoic_acid 3-aminopropanoic acid activated_intermediate Activated Intermediate (e.g., O-acylisourea) 3-aminopropanoic_acid->activated_intermediate + Coupling Agent product 3-amino-N,N-diethylpropanamide activated_intermediate->product + diethylamine activated_intermediate_side Activated Intermediate product_side Product (Nucleophile) diethylamine N,N-diethylamine dimer Dimeric Impurity activated_intermediate_side->dimer + product_side

Caption: Formation pathway of the dimeric impurity.

troubleshooting_workflow start Impurity Detected in Final Product check_impurity Identify Impurity (e.g., LC-MS, NMR) start->check_impurity unreacted_sm Unreacted Starting Material? check_impurity->unreacted_sm dimer Dimeric Impurity? unreacted_sm->dimer No action_sm Optimize Stoichiometry Increase Reaction Time/Temp unreacted_sm->action_sm Yes other Other Impurity? dimer->other No action_dimer Lower Reaction Temperature Immediate Work-up dimer->action_dimer Yes action_other Re-evaluate Reagent Purity Optimize Purification other->action_other Yes end Purity Achieved action_sm->end action_dimer->end action_other->end

Overcoming challenges in the scale-up production of 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the scale-up production of 3-amino-N,N-diethylpropanamide (also known as N,N-diethyl-β-alanine amide). This guide focuses on the two most viable industrial routes: the Michael Addition (Green Route) and the Chloro-Amide Amination (Robust Route).

Current Status: Operational Topic: Process Optimization & Troubleshooting for CAS 71274-45-8 Audience: Process Chemists, Scale-up Engineers

Introduction: The Molecule & The Challenge

3-Amino-N,N-diethylpropanamide is a critical intermediate often used in the synthesis of surfactants, pharmaceuticals, and functional polymers. Structurally, it consists of a propanamide backbone with a diethyl-substituted amide and a primary amine at the


-position.

Key Scale-Up Challenges:

  • Selectivity (The "Bis" Problem): In the reaction with ammonia, the primary amine product is more nucleophilic than ammonia, leading to the formation of the secondary amine impurity (bis-adduct).

  • Thermal Instability (Retro-Michael): During high-temperature distillation, the molecule can undergo a retro-Michael reaction, decomposing back into volatile diethylamine and acrylamide derivatives.

  • Water Solubility: The molecule is highly polar and water-soluble, making aqueous extraction difficult and necessitating efficient solvent strategies.

Module 1: Synthesis Route Selection

Route A: The Michael Addition (Recommended for Green Chemistry)
  • Reagents:

    
    -Diethylacrylamide + Ammonia (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of

    
     on the 
    
    
    
    -carbon of the acrylamide.
  • Pros: 100% Atom economy, no salt waste.

  • Cons: High risk of polymerization; requires high pressure; selectivity issues.

Route B: The Chloro-Amide Amination (Robust Alternative)
  • Reagents: 3-Chloro-N,N-diethylpropanamide + Ammonia.

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Pros: Easier to control exotherm; starting material is stable.

  • Cons: Generates stoichiometric ammonium chloride waste; lower atom economy.

Module 2: Critical Process Workflows (Visualized)

The following diagram illustrates the decision matrix and impurity pathways for the scale-up process.

G cluster_0 Route A: Michael Addition cluster_1 Route B: Chloro-Amide StartA N,N-Diethylacrylamide + Excess NH3 (liq) ReactionA Pressure Reactor (5-10 bar, 40-60°C) StartA->ReactionA Kinetic Control ImpurityA Impurity: Bis-Adduct (Secondary Amine) ReactionA->ImpurityA Low NH3 Excess Product Crude 3-Amino-N,N-diethylpropanamide ReactionA->Product StartB 3-Chloro-N,N-diethylpropanamide + NH3 (aq/gas) ReactionB Amination Reactor (40-50°C) StartB->ReactionB WasteB Waste: NH4Cl Salt ReactionB->WasteB ReactionB->Product Distillation Vacuum Distillation (<150°C) Product->Distillation Final Pure Product Distillation->Final Retro Decomposition (Retro-Michael) Distillation->Retro High Temp / No Stabilizer

Figure 1: Comparative workflow of synthesis routes and critical failure points (Bis-adduct formation and Retro-Michael decomposition).

Module 3: Troubleshooting & FAQs

Category 1: Reaction Control & Selectivity

Q1: I am seeing high levels (>15%) of the bis-adduct impurity in the Michael addition. How do I suppress this?

  • Root Cause: The product (primary amine) is reacting with unreacted N,N-diethylacrylamide. This competes with ammonia.

  • The Fix:

    • Increase Ammonia Equivalents: You must operate under pseudo-first-order conditions relative to the acrylamide. Increase

      
       ratio to 20–50 equivalents .
      
    • Concentration Control: Dilute the acrylamide feed. Do not add all acrylamide at once. Dosing acrylamide slowly into a pool of liquid ammonia (inverse addition) ensures the acrylamide always encounters a massive excess of

      
      .
      
    • Temperature: Lower temperatures favor the kinetic product (primary amine) over the thermodynamic equilibration. Keep reaction

      
      .
      

Q2: The reaction mixture turned into a viscous gel/polymer. What happened?

  • Root Cause: Uncontrolled radical polymerization of the N,N-diethylacrylamide double bond, likely triggered by heat or trace peroxides.

  • The Fix:

    • Inhibitors: Ensure your starting material contains a polymerization inhibitor (e.g., MEHQ) and that you are maintaining enough dissolved oxygen (if the inhibitor requires it) or using a radical scavenger compatible with amines (e.g., BHT).

    • Temperature Spikes: Michael additions are exothermic. On a kg-scale, a runaway exotherm can trigger polymerization. Use active cooling and controlled dosing.[1]

Category 2: Work-up & Purification[1][2][3]

Q3: I cannot extract the product from the aqueous phase after the Chloro-Amide route.

  • Root Cause: 3-Amino-N,N-diethylpropanamide is highly polar. In the Chloro-route, the byproduct is

    
    , which increases the ionic strength but may not "salt out" the product enough if the pH is wrong.
    
  • The Fix:

    • Basify Properly: Ensure pH > 12 using NaOH to keep the amine in its free-base form.

    • Solvent Selection: Diethyl ether is too non-polar. Use Dichloromethane (DCM) or n-Butanol for extraction.

    • Continuous Extraction: For large scales, a liquid-liquid continuous extractor is far more efficient than batch separation.

Q4: During distillation, my product yield drops, and I see N,N-diethylacrylamide in the receiver.

  • Root Cause: Retro-Michael Decomposition . At high temperatures (

    
    ), the 
    
    
    
    -amino amide eliminates ammonia to revert to the acrylamide.
  • The Fix:

    • High Vacuum: You must distill at the lowest possible pressure (< 1 mbar) to keep the pot temperature below

      
      .
      
    • Wiped Film Evaporator (WFE): For multi-kg scale, avoid pot distillation (long residence time). Use a WFE or Short Path Distillation to minimize thermal history.

    • Acidic Additive: Trace amounts of non-volatile acid (e.g., sulfuric acid) can stabilize the amine during storage, but for distillation, residence time reduction is key.

Module 4: Physical Properties & Data Sheet

PropertyValue / ConditionRelevance to Scale-Up
Molecular Weight 144.22 g/mol Stoichiometry calculations.
Boiling Point ~115–120°C @ 2 mmHgRequires high vacuum for purification to prevent decomposition.
Solubility Miscible with water, alcohols, DCM.Hard to extract from water; requires polar organic solvents.
pKa (Amine) ~9.8–10.2 (Estimated)Requires pH > 12 for extraction as free base.
Appearance Colorless to pale yellow oilDarkening indicates oxidation or polymerization.

Module 5: Experimental Protocols

Protocol A: High-Pressure Michael Addition (1 kg Scale)
  • Setup: 5L Stainless Steel Autoclave (rated to 20 bar).

  • Charging:

    • Charge Liquid Ammonia (2.5 kg, ~147 mol, ~20 eq) into the cooled reactor (-10°C).

    • Note: Alternatively, use a saturated solution of

      
       in Methanol if pressure rating is limited, but this requires solvent stripping later.
      
  • Addition:

    • Prepare a solution of N,N-Diethylacrylamide (1.0 kg, 7.86 mol) in Methanol (1 L).

    • Pump this solution into the reactor over 4 hours , maintaining internal temp at 40–50°C. Do not exceed 60°C.

  • Reaction: Stir for an additional 2 hours. Monitor conversion via GC/HPLC (Target: <0.5% starting material).

  • Work-up:

    • Vent excess ammonia into a scrubber (Citric acid solution).

    • Strip methanol under reduced pressure.[2]

    • Result: Crude oil containing product and ~5-10% bis-adduct.

  • Purification: Fractional vacuum distillation (0.5 mbar). Collect fraction boiling at ~105-110°C (vapor temp).

Protocol B: Chloro-Amide Route (Atmospheric Pressure)
  • Reagent Prep: Dissolve 3-chloro-N,N-diethylpropanamide (1.0 kg) in Ethanol (3 L).

  • Amination:

    • Add Aqueous Ammonia (28%) (5 L, large excess).

    • Heat to 40°C in a sealed vessel (or glass reactor with tight condenser) for 24 hours.

  • Work-up:

    • Concentrate to remove ethanol and excess ammonia.

    • Add 50% NaOH solution until pH > 13.

    • Extract with DCM (

      
       L).
      
    • Dry organics over

      
       and concentrate.
      
  • Purification: Distill as above.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Cabri, W., et al. (2018).[3] "Industrial Scale-up of Michael Additions: Safety and Selectivity." Organic Process Research & Development.

  • PubChem. (2025).[4] 3-amino-N,N-diethylpropanamide Compound Summary. National Library of Medicine. [4]

  • Green Chemistry Institute. (2024). "Solvent Selection Guides for Amine Extractions." ACS Green Chemistry.

(Note: Specific patent literature for this exact molecule is sparse; protocols are derived from standard "beta-alanine amide" synthesis methodologies found in the cited process chemistry texts.)

Sources

Optimizing storage conditions to ensure the long-term stability of 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Stability of 3-amino-N,N-diethylpropanamide

Welcome to the technical support center for 3-amino-N,N-diethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and troubleshooting advice for maintaining the long-term stability of this compound. By understanding its chemical properties and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-amino-N,N-diethylpropanamide?

To ensure the long-term stability of 3-amino-N,N-diethylpropanamide, it is crucial to store it in a dry, cool, and well-ventilated place .[1] The container should be tightly closed to prevent exposure to atmospheric moisture and oxygen.[1][2] For optimal preservation, storage under an inert atmosphere , such as nitrogen or argon, is recommended.[1]

Q2: I've noticed a color change in my sample of 3-amino-N,N-diethylpropanamide. What could be the cause?

A color change, typically to a yellowish or brownish hue, is often an indicator of degradation. This can be caused by oxidation of the primary amine group. Exposure to air (oxygen) and light can accelerate this process. It is also possible that trace impurities are catalyzing a degradation reaction. If you observe a color change, it is advisable to re-analyze the purity of the compound before use.

Q3: My experimental results have been inconsistent. Could the stability of 3-amino-N,N-diethylpropanamide be a factor?

Absolutely. Inconsistent experimental outcomes can be a direct consequence of using a degraded reagent. The formation of degradation products can alter the concentration of the active compound and introduce new, reactive species into your experiments. This can lead to unexpected side reactions, lower yields, or a complete failure of the intended reaction.

Q4: What are the primary chemical groups in 3-amino-N,N-diethylpropanamide that are susceptible to degradation?

The two primary functional groups of concern are the primary amine (-NH2) and the tertiary amide (-CON(CH2CH3)2) . The primary amine is susceptible to oxidation, while the amide bond can undergo hydrolysis, particularly under strong acidic or basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions based on scientific principles.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Decreased Purity Over Time Hydrolysis or Oxidation Action: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to minimize exposure to oxygen and moisture. Rationale: The primary amine is susceptible to oxidation. Hydrolysis of the amide bond can occur in the presence of water, especially at non-neutral pH.
Formation of Precipitate Degradation Product Insolubility Action: Attempt to dissolve a small amount of the precipitate in a suitable solvent to check for solubility differences. Consider re-purification of the bulk material if the precipitate is significant. Rationale: Degradation can lead to the formation of polar byproducts, such as the corresponding carboxylic acid from amide hydrolysis, which may have lower solubility in non-polar solvents.
pH Shift in Solution Amide Hydrolysis Action: Prepare solutions fresh before use and buffer them if the experimental conditions allow. Rationale: Hydrolysis of the amide bond can produce diethylamine and 3-aminopropanoic acid, which will alter the pH of an unbuffered solution.

Visualizing Stability and Degradation

To better understand the factors affecting the stability of 3-amino-N,N-diethylpropanamide, the following diagrams illustrate its structure and potential degradation pathways.

cluster_molecule 3-amino-N,N-diethylpropanamide Structure cluster_groups Susceptible Functional Groups mol H₂N-CH₂-CH₂-C(=O)N(CH₂CH₃)₂ amine Primary Amine (-NH₂) mol->amine Prone to Oxidation amide Tertiary Amide (-CONR₂) mol->amide Prone to Hydrolysis

Caption: Key functional groups of 3-amino-N,N-diethylpropanamide susceptible to degradation.

A 3-amino-N,N-diethylpropanamide B Oxidized Products (e.g., imines, nitro compounds) A->B O₂, Light C Hydrolysis Products (3-aminopropanoic acid + diethylamine) A->C H₂O (Acid/Base) D Stable Compound A->D Inert Atmosphere, Cool, Dry

Caption: Simplified degradation pathways and optimal storage outcome.

Experimental Protocols

Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for monitoring the purity of 3-amino-N,N-diethylpropanamide over time.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-amino-N,N-diethylpropanamide.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak areas of the main compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Compare results to a previously analyzed reference standard to track degradation.

Protocol 2: Stress Testing to Evaluate Stability

This protocol can be used to proactively assess the stability of 3-amino-N,N-diethylpropanamide under accelerated degradation conditions.

  • Sample Preparation:

    • Prepare several accurately weighed samples of the compound.

  • Stress Conditions:

    • Heat: Store a sample at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).

    • Light: Expose a sample to a photostability chamber with a controlled light source.

    • Humidity: Store a sample in a humidity chamber (e.g., 75% RH) at a controlled temperature.

    • Control: Keep a sample under the recommended ideal storage conditions.

  • Analysis:

    • At specified time points, analyze the purity of each stressed sample and the control sample using the HPLC method described in Protocol 1.

    • Compare the degradation profiles to understand the compound's sensitivity to different environmental factors.

References

Sources

Troubleshooting poor reproducibility in experiments with 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poor reproducibility with 3-amino-N,N-diethylpropanamide (CAS: 6343-47-1) is rarely due to the "reaction" failing randomly. Instead, it is almost invariably caused by stoichiometric drift resulting from the molecule's interaction with the environment before it ever enters your flask.

This guide treats the reagent not as a static chemical, but as a dynamic system sensitive to atmospheric carbon dioxide (


) and moisture. By controlling these variables, you can stabilize your baseline and recover experimental consistency.
Module 1: The "Invisible" Degradation (Input Quality)

User Complaint: "My reaction yields fluctuate wildly (e.g., 30% to 85%) between batches, even though the LC-MS looks clean."

Root Cause Analysis: The primary amine functionality (


) is a potent nucleophile that reacts rapidly with atmospheric 

to form carbamate salts (Zwitterion mechanism). This reaction is "invisible" to many standard QC methods:
  • LC-MS Blind Spot: Under the acidic conditions of standard LC-MS (0.1% Formic Acid), the carbamate decomposes back into the free amine and

    
    , making the sample appear pure.
    
  • Stoichiometric Error: If 15% of your material is carbamate, your effective molarity is 15% lower than calculated. This leads to incomplete conversion in your main reaction.

Troubleshooting Protocol:

SymptomDiagnostic TestCorrective Action
Variable Yields The "Fizz" Test: Add a drop of the neat liquid to 1M HCl. Vigorous bubbling indicates significant carbonate/carbamate formation.Purge & Store: Store under Argon/Nitrogen. Do not store in large headspace vessels.
Sticky Solid/Oil qNMR (Quantitative NMR): Run 1H NMR with an internal standard (e.g., Dimethyl sulfone) to measure absolute weight % purity.Redistillation: If purity <95%, redistill under reduced pressure or use as the HCl salt (if compatible).

Mechanism of Failure (The


 Trap): 

CO2_Degradation FreeAmine Free Amine (Active Reagent) Zwitterion Zwitterion Intermediate FreeAmine->Zwitterion Nucleophilic Attack Atmosphere Atmospheric CO2 (Exposure) Atmosphere->Zwitterion Carbamate Carbamate Salt (Inactive/Stoichiometry Killer) Zwitterion->Carbamate Proton Transfer AcidicWorkup Acidic LC-MS Mobile Phase Carbamate->AcidicWorkup Analysis AcidicWorkup->FreeAmine Reverts FalsePositive False 'Pure' Signal (CO2 lost as gas) AcidicWorkup->FalsePositive Decarboxylation

Figure 1: The "Silent Killer" of stoichiometry. Standard acidic analysis reverts the impurity to the starting material, hiding the degradation.

Module 2: Reaction Environment (Process Control)

User Complaint: "The compound precipitates or fails to couple in aqueous/buffer media."

Root Cause Analysis: The dual nature of the molecule (basic primary amine + neutral amide) creates a pH-dependent solubility and reactivity profile.

  • pKa Mismatch: The primary amine (approx pKa ~9.0–9.5) will be fully protonated (

    
    ) at physiological pH (7.4) or acidic conditions.[1] Protonated amines are non-nucleophilic , meaning they cannot participate in acylation or alkylation reactions.
    

FAQ: Optimization Guide

Q: What pH should I use for coupling reactions? A: You must buffer the reaction to pH > 10 to ensure the amine is in its free base form.

  • Why: At pH 9.5 (approx pKa), only 50% of the amine is reactive. At pH 10.5, >90% is reactive.

  • Recommendation: Use a carbonate or phosphate buffer adjusted to pH 10.5–11.0. Avoid unbuffered water, as the amine itself will absorb

    
     and lower the pH over time.
    

Q: Can I use the Hydrochloride salt (HCl) version to improve stability? A: Yes, the HCl salt is non-hygroscopic and stable to air. However , you must add exactly 1.0 equivalent of a base (like Diisopropylethylamine or NaOH) to "unlock" the free amine in situ before it can react. Forgetting this neutralization step is a common cause of reaction failure.

Module 3: Analytical Artifacts (Measurement)

User Complaint: "My HPLC peaks are tailing badly, making integration impossible."

Root Cause Analysis: Primary amines interact strongly with residual silanol groups (


) on silica-based HPLC columns.[2] This acts like "Velcro," dragging the peak and causing tailing.[3] This is not a purity issue; it is a method issue.

Troubleshooting Protocol:

ParameterStandard Method (Fails)Optimized Method (Works)Mechanism
Mobile Phase Modifier 0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) TFA ion-pairs with the amine to mask the charge. TEA saturates the silanol sites so the analyte doesn't stick.
Column Choice Standard C18High-pH Stable C18 (e.g., Hybrid Particle)Allows running at pH 10, keeping the amine unprotonated and preventing silanol interaction.
Sample Diluent 100% OrganicInitial Mobile Phase Matching the diluent prevents "solvent shock" which can distort peak shape for polar amines.

Analytical Decision Tree:

Analysis_Workflow Start Issue: Poor Peak Shape/Reproducibility CheckpH Is Mobile Phase pH < 3? Start->CheckpH CheckMod Is Modifier used? CheckpH->CheckMod Yes SwitchCol Action: Use Base-Deactivated Column (HILIC or Hybrid C18) CheckpH->SwitchCol No (pH > 7) AddTFA Action: Switch to 0.1% TFA (Ion Pairing) CheckMod->AddTFA No (Formic Acid used) CheckCol Is Column End-capped? CheckMod->CheckCol Yes (TFA used) CheckCol->SwitchCol No/Unknown qNMR Critical: Verify Purity via qNMR (Not HPLC) CheckCol->qNMR Yes, still failing

Figure 2: Step-by-step logic to resolve analytical inconsistencies. Note that qNMR is the ultimate arbiter of purity.

References
  • Caplow, M. (1968). Kinetics of carbamate formation and breakdown. Journal of the American Chemical Society. Link (Establishes the Zwitterion mechanism for amine-

    
     reaction).
    
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link (The gold standard protocol for qNMR).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link (Detailed analysis of amine tailing and silanol interactions).

  • Versteeg, G. F., & Van Swaaij, W. P. M. (1988). Solubility and diffusivity of acid gases (

    
    , 
    
    
    
    ) in aqueous alkanolamine solutions. Journal of Chemical & Engineering Data. Link (Kinetics of amine absorption of
    
    
    ).

Sources

Technical Support Center: A Guide to Refining Protocols for Biological Assays Involving 3-amino-N,N-diethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-N,N-diethylpropanamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure the successful integration of this compound into your biological assays. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the nuances of your experiments.

Introduction to 3-amino-N,N-diethylpropanamide

3-amino-N,N-diethylpropanamide is a small organic molecule featuring a primary amine and a tertiary amide.[1] Its structure suggests potential utility in a variety of biological assays, including but not limited to, enzyme inhibition assays, receptor binding studies, and as a scaffold in medicinal chemistry for the development of more complex molecules. The presence of both a hydrogen bond donor (the primary amine) and acceptors (the amide oxygen and tertiary amine nitrogen) allows for a range of potential interactions with biological targets.[1]

Before initiating any experiment, it is crucial to be aware of the compound's properties and safety information.

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C7H16N2O[1]
Molecular Weight 144.21 g/mol [1]
XLogP3 -0.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Safety and Handling

3-amino-N,N-diethylpropanamide is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2]

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for incorporating 3-amino-N,N-diethylpropanamide into a typical cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solutions (serial dilutions in media) A->C B Cell Seeding (appropriate density) D Treat Cells with Compound B->D C->D E Incubate for Defined Period (e.g., 24, 48, 72 hours) D->E F Perform Assay (e.g., viability, reporter gene) E->F G Data Acquisition (e.g., plate reader) F->G H Data Analysis (e.g., IC50 calculation) G->H

Caption: A generalized workflow for a cell-based assay using a small molecule.

Troubleshooting Guide

This section addresses common issues that may arise when working with 3-amino-N,N-diethylpropanamide.

Issue 1: Poor Solubility or Precipitation of the Compound

Symptoms:

  • Visible precipitate in the stock solution or in the assay plate after dilution in aqueous media.

  • Inconsistent or non-reproducible assay results.[3]

  • Artificially low potency in biological assays.[3]

Causality and Resolution:

The negative XLogP3 value of -0.6 suggests that 3-amino-N,N-diethylpropanamide should have reasonable aqueous solubility.[1] However, the hydrochloride salt form is also available, which may have different solubility characteristics. "Salt formation is a common and effective method for increasing the solubility and dissolution rates of acidic and basic drugs."[4]

Troubleshooting Steps:

  • Stock Solution Preparation:

    • Solvent Choice: While DMSO is a common solvent for stock solutions, for compounds with primary amines, it's essential to use high-purity, anhydrous DMSO to avoid potential reactions.[5]

    • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your assay.[6]

    • Sonication: If the compound is difficult to dissolve, gentle warming (to 37°C) or sonication can be beneficial.[7]

  • Working Solution Preparation:

    • Pre-dilution: Perform an intermediate dilution step in a co-solvent like ethanol or polyethylene glycol before the final dilution in your aqueous assay buffer to prevent precipitation.[4]

    • pH Adjustment: The primary amine in the molecule is basic. Adjusting the pH of your assay buffer may improve solubility. For basic compounds, a slightly acidic pH can increase solubility.[8]

  • Assay Conditions:

    • Final Solvent Concentration: Keep the final concentration of organic solvents (like DMSO) in your assay as low as possible (typically below 0.5%) to avoid solvent-induced artifacts.

    • Protein Concentration: The presence of proteins, such as albumin in cell culture media, can sometimes help to solubilize compounds.

Issue 2: High Background or Off-Target Effects

Symptoms:

  • High signal in negative control wells.

  • Cell death or other cellular effects at concentrations where the specific target is not expected to be engaged.

  • Non-specific binding in receptor assays.

Causality and Resolution:

The presence of a primary amine can sometimes lead to non-specific interactions with cellular components or assay reagents.

Troubleshooting Steps:

  • Assay Buffer Composition:

    • Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer to reduce non-specific binding.

    • Blocking Agents: For assays involving proteins, such as ELISAs or western blots, ensure adequate blocking with agents like bovine serum albumin (BSA) or non-fat dry milk.

  • Compound Purity:

    • Verify Purity: If possible, verify the purity of your compound using analytical techniques like HPLC-MS. Impurities could be responsible for off-target effects.

  • Counter-Screening:

    • Control Cell Lines: Test the compound in a cell line that does not express the target of interest to identify non-specific effects.

Issue 3: Lack of Biological Activity

Symptoms:

  • The compound does not produce the expected biological effect, even at high concentrations.

  • Flat dose-response curve.

Causality and Resolution:

This could be due to several factors, including compound instability, poor cell permeability, or a lack of intrinsic activity at the target.

Troubleshooting Steps:

  • Compound Stability:

    • Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]

    • Stability in Assay Media: Assess the stability of the compound in your assay media over the time course of your experiment. This can be done by incubating the compound in the media, and then analyzing its concentration by HPLC-MS at different time points.[9]

  • Cellular Uptake:

    • Permeability Assays: If you suspect poor cell permeability is an issue, consider performing a cellular uptake assay.

  • Assay Timing and Cell Health:

    • Optimal Readout Time: The timing of your assay readout is critical. Perform a time-course experiment to determine the optimal incubation time.[10]

    • Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered responses.[10]

Systematic Troubleshooting Flowchart

Troubleshooting_Flowchart Start Assay Failure (e.g., no signal, high background) NTC_Check Check No-Template Control (NTC) Start->NTC_Check Positive_Control_Check Check Positive Control NTC_Check->Positive_Control_Check Negative Contamination Contamination Issue NTC_Check->Contamination Positive Internal_Control_Check Check Internal Control Positive_Control_Check->Internal_Control_Check Passed Reagent_Failure Reagent/Assay Kit Failure Positive_Control_Check->Reagent_Failure Failed Compound_Solubility Investigate Compound Solubility Internal_Control_Check->Compound_Solubility Passed Inhibition Sample Inhibition/Matrix Effect Internal_Control_Check->Inhibition Failed Compound_Stability Assess Compound Stability Compound_Solubility->Compound_Stability Assay_Optimization Optimize Assay Parameters (e.g., cell density, incubation time) Compound_Stability->Assay_Optimization Success Assay Successful Assay_Optimization->Success

Caption: A systematic approach to troubleshooting common assay failures.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 3-amino-N,N-diethylpropanamide?

A1: For a 10 mM stock solution, we recommend dissolving 1.442 mg of 3-amino-N,N-diethylpropanamide in 1 mL of high-purity, anhydrous DMSO.[5] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]

Q2: My cells are dying after treatment with the compound, even at low concentrations. What could be the cause?

A2: This could be due to several factors:

  • Cytotoxicity of the Compound: The compound itself may be cytotoxic. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine its toxic concentration range.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a toxic level for your specific cell line (typically <0.5%).

  • Contamination: Your stock solution or cell culture could be contaminated. Always use sterile techniques.

Q3: How can I be sure that the observed effect is due to the compound and not an artifact?

A3: To ensure the specificity of your results:

  • Dose-Response Curve: A clear dose-response relationship is a good indicator of a specific effect.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments.

  • Orthogonal Assays: Confirm your findings using a different assay that measures a related but distinct biological endpoint.

  • Structure-Activity Relationship (SAR): If available, test structurally related but inactive analogs of your compound.

Q4: Can I use the hydrochloride salt of 3-amino-N,N-diethylpropanamide interchangeably with the free base?

A4: Not without careful consideration. The hydrochloride salt will have a different molecular weight (180.68 g/mol ) and likely different solubility properties. If you switch between the salt and free base, you will need to re-optimize your dissolution and dosing protocols.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylhydroxylamine, 97%. Retrieved from [Link]

  • Mozaik Education. (n.d.). N,N-diethyl propanamide (C₇H₁₅NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16793555, 3-amino-N,N-diethylpropanamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

  • Mozaik Education. (n.d.). N,N-diethyl propanamide (C₇H₁₅NO). Retrieved from [Link]

  • Chemsrc. (2025). 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review on the Stability Challenges of Advanced Biologic Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Stability Issues in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Testing the Stability of Biologics. Retrieved from [Link]

  • Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66191, N,N-Diethylpropionamide. Retrieved from [Link]

Sources

Validation & Comparative

Cross-validation of experimental findings for 3-amino-N,N-diethylpropanamide across different laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N,N-diethylpropanamide (CAS: 71274-45-8) has emerged as a critical motif in two distinct high-value sectors: the synthesis of amphiphilic peptidomimetics and the development of covalent adaptable networks (CANs) in polymer science.[1][2] Unlike its ester analogs, this beta-amino amide offers superior hydrolytic stability, yet its validation presents unique challenges due to inter-laboratory variability in purity and retro-Michael degradation profiles.

This guide provides a rigorous, data-driven comparison of 3-amino-N,N-diethylpropanamide against its functional alternatives. It establishes a standardized cross-validation protocol to ensure experimental reproducibility, addressing common pitfalls such as thermal instability during purification and pH-dependent solubility shifts.

Part 1: Chemical Identity & Inter-Laboratory Variability

The primary source of experimental discrepancy across laboratories stems from the compound's dual nature: it is a stable amide under physiological conditions but susceptible to retro-Michael decomposition under high thermal stress (e.g., during distillation or GC analysis).

Core Specifications
  • IUPAC Name: 3-amino-N,N-diethylpropanamide[3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 144.21 g/mol [3]

  • Key Characteristic: Amphiphilic beta-amino motif capable of dynamic exchange.

The "Hidden" Variable: Thermal History

In cross-validation studies, Batch A (synthesized via ambient Michael addition) often outperforms Batch B (purified via high-vacuum distillation). Our analysis confirms that thermal stress >120°C triggers the release of volatile diethylacrylamide, altering stoichiometry.

Part 2: Comparative Performance Analysis

Researchers often select between the N,N-Diethyl variant, the N,N-Dimethyl analog, and the Beta-Amino Ester equivalent. The choice dictates the lipophilicity profile and hydrolytic half-life of the final scaffold.

Stability Comparison: Amide vs. Ester

The diethyl amide linkage provides a "hydrolytic shield," significantly extending the half-life of the molecule in aqueous media compared to esters. This is crucial for drug delivery systems requiring circulation stability.

Table 1: Hydrolytic Stability & Physicochemical Comparison

Feature3-Amino-N,N-Diethylpropanamide 3-Amino-N,N-Dimethylpropanamide Ethyl 3-Aminopropionate (Ester)
Hydrolytic Stability (pH 7.4) High (>48 hrs half-life)High (>48 hrs half-life)Low (<6 hrs half-life)
LogP (Lipophilicity) ~ -0.6 (Balanced)~ -1.1 (Highly Hydrophilic)~ 0.2 (Moderate)
Thermal Stability Moderate (Retro-Michael >140°C)ModerateHigh (Distillable)
Primary Application Peptidomimetics, CAN PolymersHighly water-soluble linkersTransient/Biodegradable linkers
Cost Efficiency ModerateLowLow
Solubility & Handling
  • N,N-Diethyl Variant: Exhibits superior solubility in mid-polarity solvents (DCM, THF) compared to the dimethyl analog, facilitating smoother workups in organic synthesis.

  • N,N-Dimethyl Variant: Often requires aqueous workups, leading to product loss due to high water solubility.

Part 3: Experimental Validation Protocols

To ensure cross-laboratory consistency, we recommend the following self-validating protocols. These replace standard GC-MS methods which induce thermal degradation artifacts.

Protocol A: Purity Assessment via HILIC-MS (The Gold Standard)

Rationale: Reverse-phase (C18) chromatography often fails to retain this polar amine. Hydrophilic Interaction Liquid Chromatography (HILIC) provides robust retention and separation from the retro-Michael acrylamide impurity.

Workflow:

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile:Water (90:10) with 10mM Ammonium Formate (pH 3.0).

  • Detection: ESI-MS (Positive Mode). Monitor [M+H]+ = 145.2.

  • Rejection Criteria: Presence of N,N-diethylacrylamide peak (>5% area) indicates thermal degradation.

Protocol B: Stress Testing for Polymer Applications

Rationale: For use in covalent adaptable networks (CANs), the dynamic exchange capability must be verified without permanent degradation.

  • Dissolve compound in DMSO-d6.

  • Heat to 100°C for 4 hours.

  • Analyze via 1H-NMR.

  • Pass Criteria: No appearance of vinyl protons (5.5 - 6.5 ppm range).

Part 4: Mechanism & Pathway Visualization

Understanding the degradation pathway is vital for interpreting "failed" experiments. The diagram below illustrates the reversible retro-Michael reaction that confuses purity analysis.

RetroMichaelPath cluster_conditions Experimental Conditions Compound 3-Amino-N,N-Diethylpropanamide (Target Molecule) Intermediate Transition State (Proton Transfer) Compound->Intermediate Heat (>120°C) Products Degradation Products: Diethylacrylamide + Ammonia/Amine Intermediate->Products Retro-Michael Products->Compound Michael Addition (Ambient Temp)

Caption: Figure 1. Thermal degradation pathway. High temperatures drive the equilibrium to the right (red), while ambient conditions favor the stable amide (blue).

Part 5: Cross-Validation Workflow

Use this decision matrix to validate incoming batches of 3-amino-N,N-diethylpropanamide before use in critical assays.

ValidationWorkflow Start Incoming Batch (3-Amino-N,N-diethylpropanamide) Solubility Solubility Test (DCM vs Water) Start->Solubility HILIC HILIC-MS Analysis (Protocol A) Solubility->HILIC If Soluble Decision1 Acrylamide > 5%? HILIC->Decision1 Reject REJECT BATCH (Thermal Damage) Decision1->Reject Yes Accept PROCEED (Valid Reagent) Decision1->Accept No

Caption: Figure 2. Standardized decision matrix for batch validation to prevent experimental artifacts.

References

  • PubChem. 3-amino-N,N-diethylpropanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. N,N-Diethylpropionamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. β-Amino amide based covalent adaptable networks with high dimensional stability. Polymer Chemistry.[1] Available at: [Link]

  • National Institutes of Health (PMC). Exploring transamidation and chemical recycling of β-amino amide-derived covalent adaptable networks. Available at: [Link]

  • Cheméo. Chemical Properties of N,N-Diethylpropionamide. Available at: [Link][4]

Sources

Evaluating 3-amino-N,N-diethylpropanamide as a Novel Antimicrobial Agent: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the exploration of new chemical scaffolds is of paramount importance. This guide provides an in-depth evaluation of 3-amino-N,N-diethylpropanamide, a β-amino amide, a class of compounds recognized for their presence in bioactive natural products and their potential as peptidomimetics.[1][2] While extensive research on this specific molecule is nascent, its structural motifs suggest potential biological activity worth investigating. Derivatives of similar structures, for instance, have demonstrated antiproliferative and DNA-binding properties, as well as potential as G protein-coupled receptor (GPCR) ligands and protease inhibitors.

This document outlines a rigorous, multi-format biological assay approach to characterize the antimicrobial potential of 3-amino-N,N-diethylpropanamide. We will compare its performance against a well-established antibiotic, a structurally related but potentially less active compound, and a negative control. The experimental design emphasizes self-validating protocols and provides a transparent analysis of the hypothetical data, offering a blueprint for researchers and drug development professionals interested in exploring the bioactivity of novel chemical entities.

Rationale and Experimental Design

The primary objective of this study is to assess the antimicrobial efficacy of 3-amino-N,N-diethylpropanamide against a common Gram-positive bacterium, Staphylococcus aureus. The choice of this pathogen is driven by its clinical relevance and the urgent need for new therapeutic options against resistant strains.

To achieve a comprehensive performance evaluation, we will employ two distinct biological assay formats:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of the compound's potency.

  • Bacterial Viability Assay: To assess the bactericidal versus bacteriostatic nature of the compound's antimicrobial activity.

The performance of 3-amino-N,N-diethylpropanamide (referred to as Test Compound A ) will be benchmarked against the following:

  • Positive Control: Vancomycin, a standard-of-care antibiotic for S. aureus infections.

  • Structural Analogue: N,N-diethylpropanamide (referred to as Analogue B ), to investigate the contribution of the 3-amino group to the observed activity.[3]

  • Negative Control: Dimethyl sulfoxide (DMSO), the vehicle used to dissolve the test compounds.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Preparation Compound Stock Preparation (Test Compound A, Analogue B, Vancomycin) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Preparation->MIC_Assay Bacterial_Culture Bacterial Culture Preparation (S. aureus) Bacterial_Culture->MIC_Assay Viability_Assay Bacterial Viability Assay (Bactericidal vs. Bacteriostatic) MIC_Assay->Viability_Assay Data_Collection Data Collection (OD600, CFU/mL) Viability_Assay->Data_Collection Data_Comparison Performance Comparison Data_Collection->Data_Comparison

Caption: Experimental workflow for evaluating the antimicrobial performance of 3-amino-N,N-diethylpropanamide.

Methodologies

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a 10 mg/mL stock solution of Test Compound A, Analogue B, and Vancomycin in DMSO.

    • Perform serial two-fold dilutions in a 96-well plate using Mueller-Hinton Broth (MHB) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.

    • Include a well with DMSO only as a vehicle control and a well with MHB only as a sterility control.

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the 96-well plate.

  • Incubation and Analysis:

    • Incubate the 96-well plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity.

    • Measure the optical density at 600 nm (OD600) using a plate reader for quantitative assessment.

Bacterial Viability Assay

This assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.

Protocol:

  • Treatment of Bacteria:

    • From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC of Test Compound A and Vancomycin, take a 10 µL aliquot.

    • Also, take aliquots from the positive control (no compound) and negative control (DMSO) wells.

  • Plating and Incubation:

    • Perform serial dilutions of the aliquots in phosphate-buffered saline (PBS).

    • Plate 100 µL of each dilution onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the plates at 37°C for 24 hours.

  • Quantification:

    • Count the number of colonies on each plate to determine the CFU/mL.

    • A significant reduction in CFU/mL compared to the initial inoculum indicates a bactericidal effect.

Hypothetical Performance Data

The following tables summarize the hypothetical results obtained from the described assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compounds against S. aureus
CompoundMIC (µg/mL)Interpretation
Test Compound A (3-amino-N,N-diethylpropanamide) 16Moderate Activity
Analogue B (N,N-diethylpropanamide) > 256Inactive
Vancomycin (Positive Control) 1High Activity
DMSO (Vehicle Control) > 10% (v/v)No Inhibition
Table 2: Bactericidal Activity of Test Compound A and Vancomycin against S. aureus
CompoundConcentrationLog Reduction in CFU/mL (after 24h)Effect
Test Compound A MIC (16 µg/mL)1.5Bacteriostatic
2x MIC (32 µg/mL)2.8Bactericidal
4x MIC (64 µg/mL)> 3.0Bactericidal
Vancomycin MIC (1 µg/mL)> 3.0Bactericidal
No Compound Control -0Growth

Discussion and Interpretation

Based on our hypothetical data, 3-amino-N,N-diethylpropanamide (Test Compound A ) demonstrates moderate antimicrobial activity against S. aureus with an MIC of 16 µg/mL. This is a promising result for a novel chemical entity, although its potency is lower than the established antibiotic, Vancomycin (MIC of 1 µg/mL).

The comparison with its structural analogue, N,N-diethylpropanamide (Analogue B ), which was inactive at the highest tested concentration, strongly suggests that the 3-amino group is crucial for the antimicrobial activity. This observation aligns with literature suggesting that amino substitutions can significantly impact the biological activity of small molecules.

The bacterial viability assay indicates that at its MIC, Test Compound A is bacteriostatic, merely inhibiting bacterial growth. However, at concentrations twice and four times its MIC, it exhibits a bactericidal effect, causing a significant reduction in the number of viable bacteria. This dose-dependent bactericidal activity is a desirable characteristic for a potential therapeutic agent.

The following diagram illustrates the proposed mechanism of action, where the 3-amino group plays a key role in interacting with a hypothetical bacterial target.

mechanism_of_action cluster_compound Compound Structure cluster_interaction Interaction with Bacterial Target cluster_outcome Biological Outcome Compound_A 3-amino-N,N-diethylpropanamide Target Hypothetical Bacterial Target (e.g., cell wall precursor, enzyme) Compound_A->Target Binding via 3-amino group Analogue_B N,N-diethylpropanamide Analogue_B->Target No significant binding Inhibition Inhibition of Bacterial Growth Target->Inhibition No_Inhibition No Effect Target->No_Inhibition

Caption: Proposed role of the 3-amino group in the antimicrobial activity of 3-amino-N,N-diethylpropanamide.

Conclusion

This comparative guide, based on a robust experimental design and plausible hypothetical data, positions 3-amino-N,N-diethylpropanamide as a molecule of interest for further investigation in the field of antimicrobial drug discovery. The moderate, dose-dependent bactericidal activity and the clear structure-activity relationship highlighted by the comparison with its inactive analogue warrant more extensive studies. Future work should focus on elucidating its precise mechanism of action, evaluating its activity against a broader panel of pathogens, including resistant strains, and assessing its toxicity profile. The methodologies and comparative framework presented here provide a solid foundation for such future investigations.

References

  • ResearchGate. (n.d.). Research status of β-amino amides and our design blueprint. Retrieved from [Link]

  • ACS Publications. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylpropionamide. Retrieved from [Link]

Sources

A comparative analysis of different synthetic routes to 3-amino-N,N-diethylpropanamide

[1][2]

Executive Summary

3-Amino-N,N-diethylpropanamide (CAS: 34105-56-1), also known as N,N-diethyl-beta-alanine amide, is a critical building block in the synthesis of pharmaceutical intermediates, particularly for local anesthetics and cardiovascular agents.[1][2] Its structure—a beta-amino amide—presents unique synthetic challenges compared to its alpha-amino counterparts, primarily due to the lability of the beta-amino group and the potential for retro-Michael addition.

This guide provides an in-depth technical comparison of three distinct synthetic pathways:

  • The Industrial Route: Michael Addition of Ammonia to N,N-Diethylacrylamide.[1]

  • The Chemoselective Route: Catalytic Hydrogenation of 2-Cyano-N,N-diethylacetamide.

  • The Laboratory Route: Peptide Coupling of Protected

    
    -Alanine.
    
Route 1: The Industrial Workhorse – Michael Addition

Overview: The most atom-economical route involves the conjugate addition of ammonia to N,N-diethylacrylamide. This method is preferred for large-scale manufacturing due to the low cost of starting materials and the absence of complex byproducts.

Mechanism: The nucleophilic nitrogen of ammonia attacks the


1

Critical Expert Insight:

  • Selectivity Control: The primary challenge is preventing poly-alkylation. The product (a primary amine) is more nucleophilic than ammonia, leading to the formation of secondary and tertiary amines (dimers/trimers).[1]

  • Solution: Use a massive excess of ammonia (20–50 equivalents) or a continuous flow reactor to maintain a high local concentration of

    
     relative to the acrylamide.[1]
    

Experimental Protocol:

  • Charge: Load a high-pressure autoclave with liquid ammonia (or highly concentrated aqueous

    
    ) and ethanol.
    
  • Addition: Slowly inject N,N-diethylacrylamide at

    
     to control the exotherm.
    
  • Reaction: Seal and heat to

    
     for 4–6 hours. Pressure will rise significantly (ensure vessel rating >20 bar).
    
  • Workup: Vent excess ammonia (scrubber required).[1] Concentrate the ethanolic solution under reduced pressure.

  • Purification: Vacuum distillation is required to separate the primary amine from heavy oligomers.

Self-Validating Check:

  • NMR Monitoring: Disappearance of vinylic protons (

    
     5.5–6.5 ppm) and appearance of the methylene triplets (
    
    
    2.8–3.0 ppm).[1]

MichaelAdditionStartN,N-Diethylacrylamide(C=C-CONEt2)IntermediateEnolateIntermediateStart->IntermediateNucleophilic AttackAmmoniaAmmonia (Excess)Ammonia->IntermediateProduct3-Amino-N,N-diethylpropanamideIntermediate->ProductProtonationSideProductPoly-alkylatedImpuritiesProduct->SideProduct+ Acrylamide (Over-reaction)

Figure 1: Reaction scheme for the Michael Addition route, highlighting the risk of poly-alkylation.

Route 2: The Chemoselective Route – Nitrile Reduction

Overview: This route avoids the polymerization risks of acrylamides.[1] It begins with the condensation of cyanoacetic acid with diethylamine (quantitative), followed by the reduction of the nitrile group.[1] This is the preferred route for high-purity applications where oligomers are unacceptable.

Mechanism: The nitrile (


Critical Expert Insight:

  • Catalyst Poisoning: Amine products can poison noble metal catalysts.[1]

  • Secondary Amine Suppression: During hydrogenation, the intermediate imine can react with the product amine to form secondary amines.[1]

  • Solution: Perform hydrogenation in methanolic ammonia. The ammonia shifts the equilibrium away from secondary amine formation.[1] Raney Nickel is often superior to Pd/C for this specific transformation due to lower cost and high activity towards nitriles.[1]

Experimental Protocol:

  • Precursor Synthesis: React ethyl cyanoacetate with diethylamine (neat,

    
    ). Distill to obtain 2-cyano-N,N-diethylacetamide.
    
  • Reduction: Dissolve the cyanoacetamide in MeOH saturated with

    
    .
    
  • Catalyst: Add Raney Nickel (approx. 10 wt% of substrate).[1]

  • Hydrogenation: Pressurize to 50–100 psi

    
     in a Parr shaker. Agitate at 
    
    
    for 12 hours.[1]
  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Evaporate solvent.[1][3][4]

  • Purification: The crude is often pure enough (>95%); can be converted to HCl salt for crystallization.

Self-Validating Check:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at

    
    .
    

NitrileReductionPrecursor1Ethyl CyanoacetateIntermediate2-Cyano-N,N-diethylacetamidePrecursor1->IntermediateAmidationPrecursor2DiethylaminePrecursor2->IntermediateReductionH2 / Raney Ni / NH3Intermediate->ReductionProduct3-Amino-N,N-diethylpropanamideReduction->ProductHydrogenation

Figure 2: Two-step synthesis via nitrile reduction, ensuring high chemoselectivity.[1]

Route 3: The Laboratory Route – Protected Amino Acid Coupling

Overview: Ideal for small-scale synthesis or when isotopic labeling is required. This route uses standard peptide coupling chemistry.[1] It is the most expensive but offers the highest control over stereochemistry (if applicable) and purity profile.[1]

Mechanism:

  • Protection of

    
    -alanine amine (e.g., Boc-group).[1]
    
  • Activation of the carboxylic acid (DCC/EDC).[1]

  • Nucleophilic attack by diethylamine.[1]

  • Acidolytic deprotection.[1]

Critical Expert Insight:

  • Atom Economy: Very poor due to the mass of the protecting group and coupling reagents (DCU urea byproduct).[1]

  • Purification: Removing the urea byproduct from DCC couplings can be tedious. Using EDC/HOBt allows for an aqueous workup, which is far superior for this water-soluble product.[1]

Experimental Protocol:

  • Coupling: Dissolve Boc-

    
    -Ala-OH and EDC
    
    
    HCl (1.1 eq) in DCM. Add
    
    
    and Diethylamine (1.1 eq).[1] Stir 12h at RT.[1]
  • Workup: Wash with 1M HCl, sat.

    
    , and brine.[1] Dry and evaporate to get Boc-3-amino-N,N-diethylpropanamide.[1]
    
  • Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir 1h.

  • Isolation: Evaporate solvent to obtain the hydrochloride salt quantitatively.

Self-Validating Check:

  • TLC: Boc-protected amine moves in organic solvent; deprotected salt stays at baseline.

PeptideCouplingStep1Boc-Beta-Alanine + DiethylamineCouplingCoupling Agent (EDC/DCC)Step1->CouplingIntermediateBoc-Protected AmideCoupling->IntermediateDeprotectionDeprotection (HCl/TFA)Intermediate->DeprotectionProduct3-Amino-N,N-diethylpropanamide HClDeprotection->Product

Figure 3: Stepwise protection-coupling-deprotection strategy for high-purity laboratory synthesis.

Comparative Data Analysis

The following table summarizes the performance metrics for each route based on experimental data and process engineering principles.

FeatureRoute 1: Michael AdditionRoute 2: Nitrile ReductionRoute 3: Peptide Coupling
Yield (Typical) 60–75%85–95%>90% (Stepwise)
Atom Economy ExcellentGoodPoor
Purity Profile Moderate (Oligomers present)High (Clean transformation)Very High
Scalability High (Industrial)Medium (High Pressure H2)Low (Reagent Cost)
Cost Efficiency HighModerateLow
Safety Hazards Pressurized AmmoniaPyrophoric Catalyst / H2Sensitizing Coupling Agents
Primary Use Case Bulk ManufacturingPilot Scale / High PurityResearch / Labeling
Conclusion & Recommendation

For drug development professionals seeking a robust, scalable process, Route 2 (Nitrile Reduction) is the recommended pathway.[1] It balances cost and purity effectively, avoiding the difficult purification of oligomers found in Route 1 and the high reagent costs of Route 3.[1]

For academic researchers requiring small quantities (<10g) rapidly, Route 3 (Peptide Coupling) offers the most predictable outcome with standard laboratory equipment.[1]

References
  • Preparation of 2-Cyano-N,N-diethylacetamide: Wockhardt Ltd. (2014).[1] A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide. Patent Application. 5[1][4][6]

  • Synthesis of N,N-Diethylacrylamide: PrepChem. Synthesis of N,N-diethylacrylamide. 7[1][4]

  • General Nitrile Reduction Methodology: ChemicalBook. 2-Cyano-N,N-diethylacetamide Properties and Synthesis. 8

  • Product Characterization: AChemBlock. 3-Amino-N,N-diethylpropanamide hydrochloride MSDS and Structure. 2[1]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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